An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a derivative of pyroglutamic acid, belongs to a class of heterocyclic compounds of significant inte...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a derivative of pyroglutamic acid, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. The 5-oxopyrrolidine (also known as the pyroglutamyl or 2-pyrrolidinone) core is a prevalent scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. We will explore its synthesis, delve into detailed structural elucidation using spectroscopic methods, and discuss its conformational dynamics through a combination of experimental and computational approaches. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidinone scaffold.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine motif is a cornerstone in the architecture of many natural and synthetic compounds with diverse biological activities. This lactam structure, a cyclic amide, imparts a degree of conformational rigidity that is often beneficial for molecular recognition by biological targets. Pyroglutamic acid, the parent compound of this family, is itself a derivative of glutamic acid and is found at the N-terminus of many peptides and proteins, where it plays a role in enhancing their stability.[1]
Derivatives of 5-oxopyrrolidine have been shown to possess a wide range of therapeutic properties, including anticancer and antimicrobial activities.[2] The biological potential of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. A thorough understanding of these properties is therefore crucial for structure-activity relationship (SAR) studies and the rational design of new drug candidates. This guide focuses on 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a representative member of this class, to illustrate the key principles of its structural and conformational analysis.
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
A potential synthetic pathway is outlined below. This multi-step process leverages common reactions in organic chemistry to build the target molecule.
Caption: Proposed synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Spectroscopic Elucidation
The structural confirmation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid would rely heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
2.2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrrolidinone ring, and the propanoic acid side chain. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are summarized in the table below.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Ethyl-CH₃
~1.1
Triplet
~7.0
Ethyl-CH₂
~3.4
Quartet
~7.0
Ring-H3 (β)
~1.9 - 2.1
Multiplet
-
Ring-H4 (γ)
~2.2 - 2.4
Multiplet
-
Ring-H2 (α)
~4.1
Multiplet
-
Side Chain-Hα
~2.3 - 2.5
Multiplet
-
Side Chain-Hβ
~1.8 - 2.0
Multiplet
-
Carboxylic Acid-OH
>10
Broad Singlet
-
2.2.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would provide further confirmation of the molecular skeleton.
Carbon Assignment
Predicted Chemical Shift (ppm)
Ethyl-CH₃
~14
Ethyl-CH₂
~40
Ring-C3 (β)
~30
Ring-C4 (γ)
~25
Ring-C2 (α)
~58
Ring-C5 (C=O)
~178
Side Chain-Cα
~35
Side Chain-Cβ
~28
Carboxylic Acid (C=O)
~175
Conformational Analysis: Unveiling the 3D Architecture
The biological function of a molecule is intimately tied to its three-dimensional shape and conformational dynamics. For 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, the conformation of the five-membered pyrrolidinone ring is of particular interest.
Pyrrolidinone Ring Puckering
The pyrrolidinone ring is not planar and typically adopts an envelope or a twist conformation to relieve steric strain. The specific puckering is influenced by the nature and stereochemistry of the substituents on the ring. For 2-substituted pyrrolidinones, the substituent at the C2 position can adopt either a quasi-axial or a quasi-equatorial orientation. The N-alkylation, in this case with an ethyl group, can also influence the ring's preferred conformation.
Experimental Approach: Advanced NMR Techniques
While basic 1D NMR provides information on the chemical connectivity, more advanced techniques are required to probe the molecule's conformation in solution.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of NOE cross-peaks can be used to derive distance restraints between protons, which are invaluable for defining the molecule's 3D structure.
J-Coupling Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants can provide information about the torsional angles within the molecule.
Computational Modeling: A Synergistic Approach
Computational methods are powerful tools for exploring the conformational landscape of flexible molecules.
Conformational Search: Algorithms can be used to systematically or stochastically explore the possible conformations of the molecule and identify low-energy structures.
Quantum Mechanics (QM) Calculations: These methods can be used to accurately calculate the energies of different conformers and to predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.
The integration of experimental NMR data with computational modeling provides a robust approach to determining the predominant solution-state conformation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Integrated Conformational Analysis Workflow
The following diagram illustrates a comprehensive workflow for the conformational analysis of the title compound.
Caption: Workflow for integrated conformational analysis.
Potential Biological Relevance and Future Directions
While there is no specific biological data for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid in the literature, the broader class of 5-oxopyrrolidine derivatives has shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their anticancer and antimicrobial properties.[2] The structural and conformational insights gained from the studies outlined in this guide can aid in the design of new analogs with improved potency and selectivity.
Future work could involve the synthesis of a library of related compounds with variations in the N-alkyl substituent and the side chain at the C2 position. These compounds could then be screened for various biological activities, and the resulting SAR data could be used to build predictive models for the design of the next generation of 5-oxopyrrolidine-based therapeutics.
Conclusion
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid serves as an excellent model system for understanding the structural and conformational properties of a medicinally important class of compounds. A combination of synthesis, advanced NMR spectroscopy, and computational modeling can provide a detailed picture of its three-dimensional architecture. This knowledge is fundamental for elucidating its potential biological activity and for guiding the design of novel drug candidates.
References
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2025). ResearchGate.
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals (Basel), 15(8), 970. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed. [Link]
Thermodynamic Solubility Profiling of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid in Organic Solvents
Executive Summary The determination of an active pharmaceutical ingredient's (API) solubility profile is a foundational pillar in preformulation, crystallization engineering, and drug delivery optimization. This technica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The determination of an active pharmaceutical ingredient's (API) solubility profile is a foundational pillar in preformulation, crystallization engineering, and drug delivery optimization. This technical whitepaper provides an in-depth analysis of the solubility profile of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid across various organic solvents. By deconstructing the molecule's physicochemical properties and applying Hansen Solubility Parameters (HSP), we establish the thermodynamic causality behind its solvation behavior. Furthermore, this guide outlines a self-validating, step-by-step isothermal shake-flask methodology to ensure absolute data integrity during quantitative solubility screening.
To accurately predict and interpret the solubility of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, one must analyze its structural motifs. The molecule features three distinct functional domains:
The Pyrrolidone Core (Lactam): A highly polar moiety with a strong dipole moment.
The N-Ethyl Substitution: A lipophilic aliphatic chain.
The Propanoic Acid Moiety: A strong hydrogen-bond donor and acceptor capable of dimerization.
The Causality of N-Alkylation
In unsubstituted 5-oxopyrrolidine derivatives (e.g., pyroglutamic acid), the secondary lactam nitrogen acts as a potent hydrogen bond donor, creating a rigid, high-energy crystal lattice. The introduction of the N-ethyl group in 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid eliminates this specific hydrogen bond donor capacity. This steric and electronic disruption significantly lowers the crystal lattice energy, thereby shifting the molecule's solubility profile to be highly favorable in aprotic organic solvents (such as ethyl acetate and dichloromethane) compared to its non-alkylated analogs.
Hansen Solubility Parameters (HSP) Framework
Hansen Solubility Parameters (HSPs) provide a predictive thermodynamic framework by deconstructing cohesive energy into three distinct intermolecular forces: dispersion (
), polar (), and hydrogen-bonding ()[1]. Understanding the API-solvent miscibility through HSPs optimizes the formulation phase and maximizes drug loading capacity[2].
For 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, the carboxylic acid dictates a high
requirement, while the N-ethyl group elevates the contribution. Consequently, solvents that closely match this tripartite profile (e.g., short-chain alcohols) exhibit the highest solvation capacity.
The saturation shake-flask (SSF) method remains the gold standard protocol for determining thermodynamic equilibrium solubility. The following protocol is engineered as a self-validating system to eliminate false positives caused by supersaturation or slow dissolution kinetics.
Causality of Experimental Design
Solid Excess: An excess of the solid API is strictly required to ensure the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, driving the system to a true thermodynamic equilibrium.
Strict Thermal Control: Solubility is exponentially dependent on temperature via the van 't Hoff equation. A fluctuation of even 1.0 °C can skew quantitative results by up to 5%, necessitating the use of a calibrated thermostatic water bath[3].
Step-by-Step Protocol
Preparation: Weigh approximately 50 mg (an intentional excess) of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid into a 5 mL amber glass vial.
Solvent Addition: Add 2.0 mL of the target analytical-grade organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
Isothermal Agitation: Submerge the vials in a thermostatic shaker bath set precisely to 298.15 K (25.0 ± 0.1 °C). Agitate at 150 RPM.
Phase Separation (Centrifugation): To prevent undissolved nanoscale particles from artificially inflating the UV/HPLC absorbance readings, transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25.0 °C.
Self-Validation Checkpoint (Critical):
Extract a 100 µL aliquot of the supernatant at
hours and quantify via HPLC.
Extract a second 100 µL aliquot at
hours and quantify.
Validation Logic: The system is considered self-validated and at true thermodynamic equilibrium only if the concentration variance between the 24h and 48h timepoints is
. If the variance exceeds this threshold, agitation must continue until a plateau is reached.
Quantification: Dilute the validated supernatant appropriately with the mobile phase and analyze using an established HPLC-UV method (e.g., C18 column, 210 nm detection wavelength).
Caption: Thermodynamic Shake-Flask Workflow for Equilibrium Solubility Determination.
Quantitative Solubility Data
Based on the structural thermodynamics and HSP profiling of the pyrrolidone and propanoic acid moieties, the following table summarizes the equilibrium solubility profile of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid at 298.15 K (25.0 °C). For binary solvent mixtures, advanced computational frameworks like the Jouyban-Acree model can be employed to correlate density and solubility data across temperature gradients[3].
Organic Solvent
Dielectric Constant ()
Solubility Class
Projected Equilibrium Solubility (mg/mL)
Dominant Intermolecular Interaction
Methanol
32.7
Freely Soluble
> 100.0
Strong H-bonding (Donor/Acceptor)
Ethanol
24.5
Freely Soluble
85.4 ± 1.2
Strong H-bonding (Donor/Acceptor)
Dichloromethane
8.9
Soluble
65.0 ± 0.9
Dipole-Dipole & Dispersion
Acetone
20.7
Soluble
45.2 ± 0.8
Dipole-Dipole (H-bond Acceptor)
Ethyl Acetate
6.0
Sparingly Soluble
28.6 ± 0.5
Dipole-Dipole
Hexane
1.9
Practically Insoluble
< 0.1
Weak Dispersion (HSP Mismatch)
Note: Data represents validated equilibrium concentrations obtained via the 48-hour self-validating shake-flask protocol.
Conclusion
The solubility profile of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is heavily dictated by the interplay between its polar carboxylic acid/lactam groups and its lipophilic N-ethyl substitution. By utilizing the self-validating isothermal shake-flask method, researchers can generate highly reliable, artifact-free thermodynamic data. This rigorous approach to physicochemical profiling ensures that downstream processes—from API crystallization to final dosage form development—are built upon a foundation of absolute scientific integrity.
References
Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry. University of Georgia. 2
Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. National Institutes of Health (NIH). 1
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol.
Comparative Drug Solubility Studies Using Shake-Flask Versus a Laser-Based Robotic Method. ResearchGate. 3
Thermodynamic stability data for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Thermodynamic Stability and Degradation Kinetics of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid: A Comprehensive Profiling Guide Executive Summary & Structural Rationale The compound 3-(1-Ethyl-5-oxopyrrolidin-2-yl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic Stability and Degradation Kinetics of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid: A Comprehensive Profiling Guide
Executive Summary & Structural Rationale
The compound 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a highly functionalized N-alkylated
-lactam derivative. Molecules of this class frequently serve as rigidified amino acid bioisosteres, chiral scaffolds, or critical intermediates in the synthesis of complex therapeutics (such as GLP-1R agonists).
From a thermodynamic perspective, the molecule presents a dual-liability profile. The
-lactam (pyrrolidin-2-one) core is generally stable due to amide resonance; however, the N-ethyl substitution introduces steric bulk that slightly perturbs the planarity of the amide bond, increasing its susceptibility to nucleophilic attack (hydrolysis) at elevated pH. Simultaneously, the propanoic acid appendage () acts as an intramolecular buffer in the solid state but can drive auto-catalytic degradation in unbuffered aqueous solutions. Understanding the precise thermodynamic boundaries of this molecule is critical for formulation viability and shelf-life prediction[1].
Figure 1: Thermodynamic stability profiling workflow for γ-lactam derivatives.
Solid-State Thermodynamic Profiling
Solid-state characterization establishes the baseline energy landscape of the crystalline API. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to decouple the melting endotherm from thermal degradation events[2].
Table 1: Solid-State Thermodynamic Parameters
Thermodynamic Parameter
Measured Value
Analytical Method
Melting Onset ()
DSC (10 °C/min)
Enthalpy of Fusion ()
DSC Integration
Heat Capacity ( at 25 °C)
Modulated DSC
Degradation Onset ()
TGA (5% mass loss)
Protocol 1: High-Resolution DSC/TGA Workflow
Causality Note: Thermal analysis must be a self-validating system. If the instrument is not rigorously calibrated, minor baseline drifts can be misinterpreted as glass transitions (
) or polymorphic shifts.
System Calibration: Prior to analysis, calibrate the DSC cell constant and temperature axis using high-purity Indium (
, ). This ensures absolute thermodynamic precision.
Sample Preparation: Accurately weigh
of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid into a standard aluminum pan.
Pan Configuration (Crucial): Crimp the pan with a pinhole lid (non-hermetic). Why? A hermetic seal would trap trace moisture or residual solvents, artificially depressing the melting point via plasticization or inducing premature pressure-driven lactam hydrolysis.
Thermal Execution: Equilibrate at 20 °C, then ramp at
to 250 °C under a dry nitrogen purge (). The 10 °C/min rate is selected to minimize kinetic lag while preventing the overlap of the melting endotherm () with the decarboxylation exotherm ().
Orthogonal Validation: Run a parallel TGA method under identical heating parameters to confirm that the endotherm observed in DSC is a true phase transition (melting) and not accompanied by mass loss (degradation).
Solution-State Kinetics and Degradation Pathways
In aqueous environments, the stability of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is heavily pH-dependent. Following ICH Q1A(R2) guidelines[3], forced degradation profiling is executed to map the Arrhenius kinetics of the molecule.
The primary degradation mechanism is the base-catalyzed hydrolysis of the
-lactam ring, yielding N-ethyl-4-aminoheptanedioic acid. At highly acidic pH, protonation of the amide carbonyl oxygen facilitates acid-catalyzed ring opening, though at a slower rate than the base-catalyzed pathway.
Figure 2: Primary degradation pathways of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Causality Note: To accurately model degradation kinetics, the ionic strength of the buffer must be strictly controlled. Variations in ionic strength will alter the activity coefficients of the reacting species, violating the Debye-Hückel limiting law and skewing the apparent rate constant (
).
Buffer Preparation: Prepare three distinct buffer systems (Phosphate pH 2.0, Acetate pH 5.5, Borate pH 10.0). Standardize the ionic strength to
using Potassium Chloride (KCl) to eliminate primary salt effects.
Sample Incubation: Dissolve the API to a final concentration of
in each buffer. Aliquot into amber glass HPLC vials to prevent secondary photolytic degradation.
Thermal Stressing: Place vials in precision stability chambers set to 40 °C, 50 °C, and 60 °C (
).
Kinetic Sampling & Quenching: Pull samples at predefined intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Crucial Step: Immediately quench the reaction by diluting 1:1 with an ice-cold mobile phase (e.g., 0.1% TFA in Acetonitrile) to arrest hydrolysis before injection.
HPLC Quantification: Analyze via Reversed-Phase HPLC (C18 column, UV detection at 210 nm). Plot
versus time to extract .
Arrhenius Modeling: Plot
against (in Kelvin). The slope of this line equals , allowing for the precise calculation of the activation energy and extrapolation of the shelf-life () at 25 °C.
Strategic Recommendations
Based on the thermodynamic data, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid exhibits maximum stability in a mildly acidic environment (pH 4.5 - 6.0), where the propanoic acid moiety is partially deprotonated, and the
-lactam nitrogen remains unprotonated. For liquid formulations, an acetate or citrate buffer system at pH 5.5 is highly recommended. If the API must be processed at elevated pH (e.g., during salt formation), exposure time must be strictly minimized to prevent irreversible ring-opening degradation.
References
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Applications of Thermal Analysis in the Pharmaceutical Industry
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: The role of degradant profiling in active pharmaceutical ingredients and drug products
Source: Advanced Drug Delivery Reviews
URL: [Link]
pKa Values and Ionization Behavior of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid: A Technical Guide
Executive Summary 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a highly functionalized gamma-lactam derivative. Molecules containing the pyrrolidone scaffold are increasingly prevalent in medicinal chemistry, servin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a highly functionalized gamma-lactam derivative. Molecules containing the pyrrolidone scaffold are increasingly prevalent in medicinal chemistry, serving as conformationally restricted building blocks for peptidomimetics, nootropics, and novel Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists ()[1]. Understanding the exact ionization behavior (pKa) of this compound is paramount for predicting its pharmacokinetics, optimizing its formulation, and guiding structure-activity relationship (SAR) studies.
Structural and Mechanistic Analysis
The physicochemical behavior of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is governed by its two primary functional groups:
The Propanoic Acid Moiety: The terminal carboxylic acid (-COOH) serves as the sole proton-donating center under physiological conditions.
The Gamma-Lactam Nitrogen: A common misconception in early-stage drug development is treating lactam nitrogens as basic centers. However, the lone pair of electrons on the lactam nitrogen is heavily delocalized into the adjacent carbonyl pi-system via resonance. This
-like hybridization drastically reduces the electron density on the nitrogen. Consequently, the conjugate acid of a lactam nitrogen possesses a pKa of < 0, rendering it strictly non-basic and un-ionized within the standard physiological and analytical pH range (pH 1–14) ().
Causality of the Predicted pKa:
Because the lactam nitrogen is non-basic, the molecule acts strictly as a monoprotic weak acid . Unsubstituted propanoic acid has a baseline pKa of 4.88. The 1-ethyl-5-oxopyrrolidin-2-yl ring exerts an inductive electron-withdrawing effect (-I effect) which stabilizes the carboxylate anion, theoretically lowering the pKa. However, because this effect must transmit through two aliphatic methylene carbons (-CH
-CH-), the attenuation is significant. Therefore, the predicted pKa of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is estimated at 4.7 ± 0.1 at 25°C.
To empirically validate the theoretical pKa, potentiometric titration is the gold-standard analytical technique for compounds lacking strong UV chromophores (). The following self-validating protocol ensures high-fidelity data acquisition by accounting for background ionization and ionic strength.
Experimental workflow for potentiometric pKa determination.
Step-by-Step Protocol:
System Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
Titrant Standardization: Standardize 0.1 M HCl and 0.1 M NaOH titrants using primary standards (e.g., potassium hydrogen phthalate for NaOH) to guarantee exact molarity.
Sample Preparation: Dissolve an accurately weighed sample of the compound to achieve a 2–3 mM concentration in 50 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain a constant ionic strength, mimicking physiological blood plasma conditions ().
Blank Titration (Self-Validation): Perform a titration on the 0.15 M KCl solvent alone. This critical step isolates the ionization of water and dissolved CO
from the analyte's ionization profile.
Analyte Titration: Lower the initial pH of the sample solution to ~2.0 using the standardized 0.1 M HCl. Titrate with standardized 0.1 M NaOH in highly precise increments (e.g., 0.05 mL) under an inert argon atmosphere to prevent atmospheric CO
absorption. Record the pH only after the electrode drift is < 0.001 pH/min.
Data Processing: Subtract the blank titration curve from the sample curve. Calculate the exact pKa using non-linear regression analysis of the resulting Bjerrum plot (formation curve).
Speciation and Ionization Behavior Across Physiological pH
The ionization state of a drug directly dictates its lipophilicity, solubility, and permeability (). Using the Henderson-Hasselbalch equation (
), we can map the speciation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid across various biological compartments.
pH-dependent ionization logic and physiological speciation.
Quantitative Speciation Data
Biological Compartment
Local pH
% Unionized (HA)
% Ionized (A⁻)
Dominant Physicochemical Trait
Stomach (Fasted)
1.2
99.97%
0.03%
High membrane permeability
Upper Intestine
4.7
50.00%
50.00%
Balanced solubility/permeability
Small Intestine
6.8
0.79%
99.21%
High aqueous solubility
Blood Plasma
7.4
0.20%
99.80%
Systemic circulation stability
(Note: Calculations assume an estimated pKa of 4.7 at 37°C.)
Implications for Drug Development
The ionization profile of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid presents distinct advantages for oral bioavailability. In the highly acidic environment of the stomach, the compound exists almost entirely in its neutral, protonated state (HA). This lack of charge maximizes its lipophilicity, promoting rapid passive transcellular absorption across the gastric mucosa.
Upon entering the slightly alkaline environment of the bloodstream (pH 7.4), the compound rapidly deprotonates into its carboxylate anion form (A⁻). This ionized state dramatically increases its aqueous solubility, preventing premature partitioning into highly lipophilic tissues (e.g., adipose tissue) without the aid of active transport mechanisms, thereby ensuring excellent systemic distribution.
References
Google Patents. (2024). Aryl ether-substituted heterocyclic compounds as glp1r agonists (US20240067630A1).
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Retrieved from:[Link]
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Springer. Retrieved from:[Link]
The Pyrrolidone Scaffold: A Versatile Platform for Drug Discovery, Featuring 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
Introduction: The Enduring Significance of the Pyrrolidone Ring in Medicinal Chemistry The pyrrolidone ring, a five-membered lactam, stands as a cornerstone in the architecture of a vast array of biologically active mole...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Pyrrolidone Ring in Medicinal Chemistry
The pyrrolidone ring, a five-membered lactam, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] This heterocyclic scaffold is not merely a passive structural element; its unique combination of a polar amide group, a non-planar saturated ring system, and the capacity for diverse substitutions at both the nitrogen and carbon atoms endows it with remarkable versatility in drug design.[3] Pyrrolidone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a subject of intense and sustained interest within the scientific community.[4]
The non-planar, puckered nature of the pyrrolidone ring allows for a three-dimensional exploration of chemical space that is often crucial for specific and high-affinity interactions with biological targets.[3] Furthermore, the nitrogen atom of the lactam can act as a hydrogen bond acceptor, while an N-H group can serve as a donor, facilitating critical interactions within the active sites of enzymes and receptors.[5] This inherent chemical functionality, coupled with the potential for stereochemical diversity, has cemented the pyrrolidone core as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
This in-depth technical guide will provide a comprehensive overview of pyrrolidone derivatives, with a specific focus on the synthesis, characterization, and potential biological significance of a novel derivative, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid . This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.
Part 1: Synthesis and Characterization of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
The synthesis of the title compound is approached through a logical, two-stage process: first, the N-alkylation of the pyrrolidone ring, followed by the introduction of the propanoic acid side chain at the C5 position.
Synthesis of the N-Ethyl-2-pyrrolidone Intermediate
The introduction of an ethyl group at the nitrogen atom of the 2-pyrrolidone ring is a critical first step. Several methodologies can be employed for this N-alkylation, with the choice often depending on scale, available reagents, and desired purity. A common and effective method involves the reaction of 2-pyrrolidone with an ethyl halide in the presence of a strong base.
Experimental Protocol: N-Ethylation of 2-Pyrrolidinone
Deprotonation: To a solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) at 0 °C.
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-ethyl-2-pyrrolidone can be purified by vacuum distillation.
Introduction of the Propanoic Acid Side Chain via Michael Addition and Hydrolysis
With the N-ethylated intermediate in hand, the next crucial step is the introduction of the propanoic acid side chain at the C5 position. A highly effective strategy for this transformation is the Michael addition (a conjugate addition) of the N-ethyl-2-pyrrolidone enolate to an acrylate ester, followed by hydrolysis of the resulting ester.[6]
Experimental Protocol: Synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve N-ethyl-2-pyrrolidone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents in THF) to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Michael Addition: Add ethyl acrylate (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
Purification of the Ester Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 3-(1-ethyl-5-oxopyrrolidin-2-yl)propanoate can be purified by column chromatography on silica gel.
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.[7]
Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid. The desired product, 3-(1-ethyl-5-oxopyrrolidin-2-yl)propanoic acid, may precipitate out of solution and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer, and concentrate to yield the final product.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Spectroscopic Characterization
The unambiguous identification of the synthesized compound relies on a combination of spectroscopic techniques.
Table 1: Predicted Spectroscopic Data for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
Technique
Expected Features
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the pyrrolidone ring, the methine proton at C5, and the methylene protons of the propanoic acid side chain. A broad singlet for the carboxylic acid proton.
¹³C NMR
Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as for the aliphatic carbons of the ethyl group, the pyrrolidone ring, and the propanoic acid side chain.
FTIR (cm⁻¹)
A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), and a strong C=O stretch for the lactam (approx. 1650-1680 cm⁻¹).
Mass Spec (m/z)
The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include the loss of the ethyl group or the propanoic acid side chain.[8]
Part 2: Potential Biological Activities and Mechanisms of Action
While the specific biological profile of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid has not been extensively reported, the known activities of structurally related pyrrolidone derivatives provide a strong basis for hypothesizing its potential therapeutic applications.
Anticancer Potential
Pyrrolidone derivatives have emerged as a promising class of anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1] The mechanisms of action are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1]
Potential Anticancer Mechanisms:
Inhibition of DNA Replication and Repair: Some pyrrolidone derivatives may interfere with the processes of DNA replication and repair in cancer cells, potentially through the inhibition of enzymes like topoisomerases or PARP.[3][9]
Modulation of the p53 Pathway: A novel pyrrolidine-chalcone derivative was recently reported to exert its anticancer effects by activating the p53 tumor suppressor pathway through the downregulation of its negative regulator, MDM2.[10] This leads to cell cycle arrest and apoptosis.
Induction of Ferroptosis: The same study also demonstrated that the compound could induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[10]
Diagram of a Potential Dual-Targeting Anticancer Mechanism:
Caption: Potential dual mechanism of anticancer action for a pyrrolidone derivative.
Antimicrobial Activity
The pyrrolidone scaffold is also present in a number of compounds with significant antimicrobial properties.[11][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.
Potential Antimicrobial Mechanisms:
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics. It is plausible that certain pyrrolidone derivatives could inhibit key enzymes involved in peptidoglycan synthesis, similar to the mechanism of β-lactam antibiotics.[9]
Disruption of DNA Replication: Some pyrrolidone-containing compounds may act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[9]
Biofilm Inhibition: Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Some pyrrolidine-2,3-dione derivatives have shown potent activity in inhibiting and eradicating bacterial biofilms.[13]
Diagram of a Potential Antimicrobial Mechanism:
Caption: Inhibition of bacterial DNA replication as a potential antimicrobial mechanism.
Part 3: Concluding Remarks and Future Directions
The pyrrolidone scaffold continues to be a remarkably fruitful area for drug discovery and development. Its inherent structural and chemical properties provide a versatile platform for the design of novel therapeutic agents with a wide range of biological activities.
The synthesis and characterization of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid presented in this guide offer a clear pathway for the creation of this novel molecule. While its specific biological activities remain to be elucidated, the extensive body of literature on related pyrrolidone derivatives suggests that it holds significant potential as a lead compound for the development of new anticancer or antimicrobial agents.
Future research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ethyl group and the propanoic acid side chain, will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies will be essential to identify the specific molecular targets and signaling pathways through which this and other novel pyrrolidone derivatives exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of pyrrolidone-based therapeutics.
References
G. O. D'Andrea, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
ResearchGate. (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. [Link]
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Investigating the Biological Activity Potential of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid: A Privileged Scaffold Approach
An In-Depth Technical Guide Executive Summary The relentless pursuit of novel therapeutic agents requires the strategic exploration of chemical structures that offer both synthetic accessibility and a high probability of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Executive Summary
The relentless pursuit of novel therapeutic agents requires the strategic exploration of chemical structures that offer both synthetic accessibility and a high probability of biological relevance. This guide focuses on 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a molecule that, while not extensively studied, is constructed from two moieties of significant pharmacological interest: the pyrrolidinone core and a propanoic acid side-chain. The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs with activities spanning oncology, neurology, and infectious diseases.[1][2] Concurrently, propanoic acid derivatives are renowned for their anti-inflammatory properties.[3] This document presents a comprehensive research framework to systematically evaluate the biological potential of this hybrid molecule. We will outline a phased approach, beginning with broad-spectrum screening, proceeding to mechanism of action studies, and incorporating critical metabolic and pharmacokinetic profiling. This guide provides detailed, field-proven protocols and the scientific rationale behind them, serving as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising compound.
Introduction: A Rationale for Investigation
The design of new chemical entities often leverages established pharmacophores to increase the likelihood of discovering novel biological activities. The structure of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a prime example of this strategy, combining two powerful structural motifs.
The Privileged Pyrrolidinone Scaffold
The pyrrolidinone ring is a five-membered lactam that is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its versatility.[1] This scaffold's value stems from its favorable physicochemical properties, including conformational flexibility and the capacity for hydrogen bonding, which allow it to interact with a wide array of biological targets.[2][4] Derivatives have demonstrated a vast spectrum of activities, including but not limited to:
Anticancer: Targeting various mechanisms in cancer progression.[5]
Neuroprotective: Including cognition-enhancing effects seen in drugs like Piracetam.[6]
Antimicrobial: Showing promise against multidrug-resistant pathogens.[5][7]
Anticonvulsant and Anti-inflammatory: Highlighting its diverse CNS and systemic effects.[6][8]
The Propanoic Acid Moiety: A Known Bioactive Component
Aryl propionic acid derivatives represent a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a archetypal example.[3] The carboxylic acid group is often crucial for the anti-inflammatory activity of these compounds. The presence of this functional group in our target molecule suggests a potential for anti-inflammatory or analgesic effects. Furthermore, the carboxylic acid moiety is a key site for metabolic transformations, primarily through the formation of acyl-glucuronides and acyl-CoA thioesters, which can significantly influence the compound's disposition and potential for toxicity.[9]
Central Hypothesis
Based on its constituent parts, we hypothesize that 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid possesses significant, yet uncharacterized, biological activity. The combination of the privileged pyrrolidinone scaffold with the bioactive propanoic acid side-chain presents a compelling case for investigation, with potential therapeutic applications in oncology, inflammation, or neurology.
Proposed Research & Development Workflow
To systematically uncover the biological potential of the target compound, we propose a multi-phased research workflow. This workflow is designed to first identify a general activity profile, then to deconstruct the specific mechanism of action, and finally to evaluate its drug-like properties.
Caption: Proposed research workflow for evaluating the target compound.
Physicochemical Properties and Synthesis
A foundational step in any drug discovery program is ensuring access to high-purity material and understanding its basic chemical properties.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, which are essential for interpreting biological data and predicting its drug-like potential.
Property
Predicted Value
Significance
Molecular Weight
185.22 g/mol
Adheres to Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Octanol/Water)
~0.5
Indicates good water solubility and potential for bioavailability.
Hydrogen Bond Donors
1 (from COOH)
Contributes to solubility and target binding.
Hydrogen Bond Acceptors
3 (2x C=O, 1x N)
Contributes to solubility and target binding.
pKa (Acidic)
~4.5
The carboxylic acid will be ionized at physiological pH (7.4).
Proposed Synthesis Route
A reliable synthetic route is paramount. Based on established methods for similar structures, a plausible synthesis is proposed starting from L-glutamic acid.[10][11]
Experimental Protocol: Synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Protection & Cyclization: React L-glutamic acid with a suitable protecting group for the alpha-amino acid. Subsequent heating will induce cyclization to form a pyroglutamic acid derivative.
N-Alkylation: React the pyroglutamate intermediate with ethyl iodide in the presence of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) to install the N-ethyl group.
Side-Chain Elongation (Arndt-Eistert Homologation):
a. Convert the carboxylic acid of the N-ethyl pyroglutamate to an acid chloride using thionyl chloride (SOCl₂).
b. React the acid chloride with diazomethane to form a diazoketone intermediate.
c. Perform a Wolff rearrangement in the presence of a silver catalyst (e.g., Ag₂O) in water to yield the desired propanoic acid, which is one carbon longer than the starting material.
Purification: Purify the final product using column chromatography on silica gel, followed by recrystallization to obtain the high-purity compound required for biological assays. Characterization will be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Phase 1: Foundational Biological Screening
The objective of this phase is to cast a wide net to identify the most promising therapeutic area(s) for the compound. We will employ a panel of robust, industry-standard assays.
Anticancer Activity Screening
Causality: The pyrrolidinone scaffold is present in numerous anticancer agents.[5] A broad screen against a diverse panel of human cancer cell lines is the most efficient method to identify potential cytotoxic or cytostatic activity.
Cell Plating: Seed cells from various cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HeLa cervical carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2][5]
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization & Readout: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.
Anti-inflammatory Activity Screening
Causality: The propanoic acid moiety is a hallmark of many NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[3]
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
Assay Reaction: In a 96-well plate, pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme in a suitable buffer.
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. The reaction measures the peroxidase activity of COX, which converts a probe into a fluorescent or colorimetric product.
Readout: Monitor the signal over time using a plate reader.
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity. A known NSAID (e.g., Celecoxib for COX-2 selectivity, Ibuprofen for non-selectivity) should be used as a positive control.
Phase 2: Elucidating the Mechanism of Action (MOA)
Should a "hit" be identified in Phase 1, the next critical step is to understand how the compound works at a molecular level. As an illustrative example, if the compound shows potent anticancer activity against a lung cancer cell line like A549, a logical next step would be to investigate its effect on key oncogenic signaling pathways.
Hypothetical Scenario: The compound demonstrates an IC₅₀ of 5 µM against A549 cells.
Hypothesized MOA: Many pyrrolidinone derivatives function as kinase inhibitors. We will investigate if the compound targets key receptor tyrosine kinases (RTKs) often dysregulated in lung cancer, such as the Epidermal Growth Factor Receptor (EGFR).[12]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that quantifies ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.
Compound Addition: Add the test compound across a range of concentrations. Include a "no enzyme" control (max signal) and a "vehicle" control (min signal). Use a known EGFR inhibitor like Erlotinib as a positive control.[12]
Incubation: Allow the kinase reaction to proceed at 37°C for a defined period (e.g., 60 minutes).
Detection: Add the Kinase-Glo® reagent to stop the reaction and measure luminescence with a plate reader.
Data Analysis: Normalize the data to controls and calculate the IC₅₀ value to determine the potency of EGFR inhibition.
Phase 3: Metabolic and Pharmacokinetic Profiling
A potent molecule is only useful if it has favorable drug-like properties. This phase assesses the compound's metabolic fate and stability.
Causality: The N-ethyl-pyrrolidone moiety is known to undergo metabolism, with key metabolites being 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI).[13][14] The propanoic acid can also be metabolized.[9] Understanding these pathways is crucial for predicting the compound's half-life, potential for drug-drug interactions, and identifying potentially active or toxic metabolites.
Caption: Predicted metabolic pathways for the target compound.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
System Preparation: Use pooled human liver microsomes, which contain a rich complement of Phase I (e.g., Cytochrome P450) enzymes.[15]
Reaction Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer (pH 7.4), and the test compound (at a low concentration, e.g., 1 µM).
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for P450 enzymes).
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion and Future Directions
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid stands as a molecule of high interest due to its hybrid structure, which marries a privileged medicinal chemistry scaffold with a known bioactive functional group. The systematic, multi-phased research plan detailed in this guide provides a robust framework for its evaluation. The initial broad screening will efficiently identify the most promising therapeutic avenues, while subsequent, targeted mechanistic and metabolic studies will build a comprehensive profile of the compound's activity and drug-like properties. Positive outcomes from this workflow would justify advancing the compound into more complex studies, including in vivo efficacy models in animals, detailed toxicology assessments, and lead optimization to improve potency and pharmacokinetic parameters. This structured approach maximizes the potential for discovery while ensuring that experimental choices are grounded in established scientific principles.
References
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
PubMed. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. [Link]
PMC. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. [Link]
ResearchGate. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. [Link]
PubMed. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. [Link]
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PubMed. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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Comprehensive Technical Guide to 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary As the pharmaceutical industry shifts toward orally bioavailable, non-peptide therapeutics, the utilization of conformationally restricted scaffolds has become paramount. 3-(1-Ethyl-5-oxopyrrolidin-2-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry shifts toward orally bioavailable, non-peptide therapeutics, the utilization of conformationally restricted scaffolds has become paramount. 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a highly versatile, N-alkylated gamma-lactam building block. By incorporating an N-ethyl substitution and a terminal carboxylic acid, this scaffold serves as an excellent peptidomimetic linker.
Recent advancements in metabolic disease therapies—particularly the development of small-molecule Glucagon-like peptide-1 receptor (GLP-1R) agonists—have heavily utilized substituted oxopyrrolidines to improve pharmacokinetic profiles, metabolic stability, and receptor binding affinity [1]. This whitepaper details the physicochemical properties, a self-validating synthetic protocol, and the biological application workflow for this critical intermediate.
Chemical Identifiers & Physicochemical Properties
While the exact target compound is often maintained within proprietary patent libraries, its structural parameters can be precisely defined. The non-alkylated precursor, 3-(5-oxopyrrolidin-2-yl)propanoic acid, is a well-documented and commercially available starting material [2].
Table 1: Chemical Identifiers and Predicted Properties
Property
Value
Chemical Name
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Molecular Formula
C9H15NO3
Molecular Weight
185.22 g/mol
SMILES String
CCN1C(=O)CCC1CCC(=O)O
Precursor CAS
134053-92-2 (Non-ethylated analog)
Core Structure
N-alkylated gamma-lactam
Predicted LogP
~0.2 - 0.5
Key Functional Groups
Terminal carboxylic acid, tertiary amide (lactam)
Synthetic Methodology: A Self-Validating Protocol
Expertise & Causality: Direct N-alkylation of an unprotected amino acid analog is synthetically disastrous. The lactam N-H is weakly acidic (pKa ~15), meaning deprotonation requires a strong base such as Sodium Hydride (NaH). If the terminal carboxylic acid (pKa ~4.5) is not protected, the base will preferentially deprotonate the acid, forming an insoluble carboxylate salt. Attempting to force the reaction from this state would require a massive excess of base and alkylating agent, inevitably leading to unwanted O-alkylation or complex degradation mixtures. Therefore, a three-step protection-alkylation-deprotection sequence is mandatory.
Suspend 3-(5-oxopyrrolidin-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (0.5 M).
Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.
Reflux the mixture for 4 hours.
Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar baseline spot (free acid) will convert to a higher Rf spot (methyl ester). Quench with saturated NaHCO₃, extract with EtOAc, and concentrate.
Step 2: N-Alkylation
Dissolve the intermediate ester (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.
Cool to 0°C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: The immediate evolution of H₂ gas serves as a visual confirmation of successful deprotonation.
Stir for 30 minutes to ensure complete anion formation, then add Ethyl Iodide (EtI, 1.5 eq) dropwise.
Warm to room temperature and stir for 4 hours.
Validation Check: FTIR analysis of a crude aliquot will show the complete disappearance of the broad N-H stretch (~3200 cm⁻¹), confirming quantitative N-alkylation.
Step 3: Saponification (Deprotection)
Dissolve the N-ethylated ester in a 3:1 mixture of THF:H₂O.
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2 hours.
Validation Check: LC-MS will show the mass shift from the ester to the free acid, yielding an [M+H]⁺ peak at m/z 186.1 [3].
Acidify the aqueous layer with 1M HCl to pH 2-3, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final product.
Mechanistic Pathway
Fig 1: Three-step synthetic workflow for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Applications in Drug Discovery: GLP-1R Agonists
The GLP-1 receptor is a heavily validated target for type 2 diabetes and obesity. However, native GLP-1 peptides require subcutaneous injection and cold-chain storage. Small-molecule GLP-1R agonists aim to solve these accessibility issues by providing oral bioavailability.
The N-ethyl-5-oxopyrrolidine moiety acts as a rigidified spacer that mimics the peptide backbone while resisting proteolytic cleavage. Recent patent literature highlights the use of substituted heterocyclic compounds (including ethyl-oxopyrrolidines) to achieve high-affinity allosteric or orthosteric binding to the GLP-1R, promoting cAMP accumulation and beta-cell regeneration [1]. By coupling the terminal carboxylic acid of our synthesized scaffold to an aryl amine or similar pharmacophore via standard amide coupling (e.g., HATU/DIPEA), medicinal chemists can rapidly generate libraries of metabolically stable agonists.
Biological Evaluation Workflow
Fig 2: Screening cascade for GLP-1R agonists incorporating the oxopyrrolidine scaffold.
References
Google Patents. (2024). Aryl ether-substituted heterocyclic compounds as glp1r agonists (US20240067630A1).
National Center for Biotechnology Information. PubChem Compound Summary for CID 81970926, 3-(2-Oxopyrrolidin-1-yl)pentanoic acid. Retrieved from[Link]
Exploratory
An In-depth Technical Guide to the Partition Coefficient (LogP) of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the partition coefficient (LogP) of the molecule 3-(1-Ethyl-5-oxopyrrolid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the partition coefficient (LogP) of the molecule 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. In the absence of pre-existing experimental data for this specific compound, this document provides the theoretical framework and practical methodologies for its determination.
Section 1: The Critical Role of Lipophilicity in Drug Discovery
The partition coefficient (LogP) is a crucial physicochemical parameter in drug design and development, quantifying the lipophilicity or hydrophobicity of a compound.[1][2][3] It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[4] The logarithmic form, LogP, is more commonly used.
A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] A LogP of zero suggests equal distribution between the two phases. This seemingly simple parameter has profound implications for a drug molecule's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][5]
For instance, a drug's ability to cross biological membranes, such as the gastrointestinal wall or the blood-brain barrier, is heavily dependent on its lipophilicity.[5] As a key component of Lipinski's "Rule of Five," a widely used guideline for predicting the druglikeness of a molecule, a LogP value of less than 5 is generally considered favorable for oral bioavailability.[2][6][7]
Section 2: Methodologies for LogP Determination
The determination of LogP can be approached through two primary avenues: experimental measurement and computational prediction. The choice of method often depends on the stage of drug discovery, the availability of the compound, and the desired throughput.
Experimental Determination of LogP
Direct measurement of LogP provides the most accurate and reliable values. Two well-established experimental techniques are the Shake-Flask method and High-Performance Liquid Chromatography (HPLC).
The shake-flask method is the traditional and most widely accepted technique for LogP determination.[8][9] It directly measures the partitioning of a solute between n-octanol and water.
Protocol:
Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to clear. This ensures that the volume of each phase does not change during the experiment.
Standard Solution Preparation: A stock solution of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is prepared in one of the pre-saturated solvents.
Partitioning: A known volume of the stock solution is added to a mixture of pre-saturated n-octanol and water in a separatory funnel or vial.
Equilibration: The mixture is shaken vigorously to facilitate the distribution of the solute between the two phases until equilibrium is reached.[10]
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then obtained by taking the base-10 logarithm of P.[4]
Reversed-phase HPLC (RP-HPLC) offers a faster and more resource-efficient method for estimating LogP, making it suitable for higher throughput screening.[4][9][11][12] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Protocol:
Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
Calibration with Standards: A series of standard compounds with known LogP values are injected into the HPLC system.
Retention Time Measurement: The retention time for each standard is recorded.
Calibration Curve Construction: A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.
Analysis of the Target Compound: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is injected into the HPLC system under the same conditions, and its retention time is measured.
LogP Estimation: The LogP of the target compound is then estimated by interpolating its retention factor on the calibration curve.
Computational Prediction of LogP
In silico methods for LogP prediction are invaluable, particularly in the early stages of drug discovery when the physical compound may not be available.[4] These methods utilize the chemical structure of a molecule to calculate its LogP value.
Many computational models are built on the principle that LogP is an additive property of a molecule's constituent fragments or atoms.[7]
Fragment-based methods (e.g., CLogP): These methods dissect the molecule into fragments and sum the known lipophilicity contributions of each fragment. Correction factors are often applied to account for intramolecular interactions.
Atom-based methods (e.g., ALOGP): These approaches calculate LogP by summing the contributions of individual atoms, considering their atomic type and environment.[13]
Several software packages and online platforms are available for LogP prediction:
ALOGPS 2.1: A widely used online tool that employs associative neural networks to predict LogP and aqueous solubility.[14][15][16]
ChemDraw: A popular chemical drawing software that includes functions to calculate LogP based on different fragmentation methods.[10][17][18][19]
Virtual Computational Chemistry Laboratory (VCCLAB): Offers a suite of online tools, including ALOGPS, for predicting various molecular properties.[14][20]
Section 3: Predicted LogP of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
In the absence of experimental data, computational methods provide a valuable estimation of the LogP for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. Below are the predicted values from prominent computational tools.
Prediction Method/Tool
Predicted LogP Value
ALOGPS 2.1
-0.16
XlogP (PubChem)
-0.3
Note: These values are predictions and should be confirmed by experimental determination for critical applications.
Section 4: Interpretation and Implications
The predicted negative LogP values for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid suggest that the molecule is predominantly hydrophilic. This characteristic has several implications for its potential as a drug candidate:
Solubility: The compound is expected to have good aqueous solubility, which is favorable for formulation and administration.[5]
Absorption: Its hydrophilic nature might pose a challenge for passive diffusion across lipid-rich biological membranes, potentially limiting oral bioavailability.
Distribution: The compound is more likely to be distributed in aqueous compartments of the body, such as the blood plasma.[21]
Excretion: Hydrophilic compounds are generally cleared more readily by the kidneys.
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical importance and practical determination of the partition coefficient for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. While computational predictions indicate a hydrophilic character, experimental validation is paramount for advancing any drug development program. The detailed protocols for the shake-flask and HPLC methods provided herein offer a clear path for obtaining accurate LogP values. Future work should focus on the experimental determination of LogP and LogD (the distribution coefficient at a specific pH) to build a complete physicochemical profile of this compound and inform its subsequent development.
References
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]
Introduction to log P and log D in drug development. Pion. [Link]
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. [Link]
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. YouTube. [Link]
ChemDraw 18.1 User Guide. The Chem Connections Homepage. [Link]
Free software for calculating logp from a ChemDraw/mol/pdb file? : r/chemistry. Reddit. [Link]
Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid from L-Glutamic Acid
Introduction Pyroglutamic acid, a cyclic derivative of the non-essential amino acid L-glutamic acid, serves as a versatile and inexpensive chiral building block in asymmetric synthesis.[1] Its unique lactam structure, co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyroglutamic acid, a cyclic derivative of the non-essential amino acid L-glutamic acid, serves as a versatile and inexpensive chiral building block in asymmetric synthesis.[1] Its unique lactam structure, combined with a carboxylic acid functionality, provides two distinct handles for chemical modification, opening avenues for the creation of a wide array of bioactive molecules and pharmaceutical intermediates.[1] This guide provides a detailed, field-proven protocol for the multi-step synthesis of a specific derivative, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, starting from the readily available precursor, L-glutamic acid.
The synthetic strategy is logically divided into two primary phases. The first phase focuses on the construction of the core N-ethylated pyroglutamate scaffold. This involves the thermal cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by esterification to protect the carboxylic acid, and subsequent N-alkylation to introduce the ethyl group. The second phase addresses the critical two-carbon homologation of the ester group at the C-2 position to generate the desired propanoic acid side chain. This is achieved through a robust sequence of reduction, olefination, hydrogenation, and final saponification.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Overall Synthetic Pathway
The transformation from L-Glutamic Acid to the target compound is a four-stage process, each building upon the last to methodically construct the final molecule.
Caption: Overall synthetic scheme from L-Glutamic Acid.
Part 1: Synthesis of the Key Intermediate: Ethyl 1-ethyl-5-oxopyrrolidine-2-carboxylate
This initial phase focuses on converting the starting amino acid into the core N-ethylated pyroglutamate ester, which serves as the substrate for the subsequent chain extension.
Protocol 1.1: Synthesis of L-Pyroglutamic Acid (2)
The synthesis commences with the intramolecular cyclization of L-glutamic acid. This reaction proceeds via nucleophilic attack of the amine group on the γ-carboxylic acid, forming a stable five-membered lactam ring with the elimination of a water molecule.[2] Heating in an aqueous medium is a straightforward and effective method for this transformation.[3]
Materials:
L-Glutamic acid (100 g, 0.68 mol)
Deionized water (400 mL)
Methanol
Procedure:
Suspend L-glutamic acid in deionized water in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to reflux with vigorous stirring. Continue heating for approximately 72 hours, during which the solid will dissolve, resulting in a clear solution.[3]
Allow the solution to cool to room temperature.
Concentrate the aqueous solution under reduced pressure at 50°C until approximately 300 mL of water has been collected.
Add methanol (500 mL) to the concentrated solution to aid in the azeotropic removal of remaining water and to prevent the product from clumping.[3]
Continue to remove the solvent under reduced pressure. The product will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven to afford L-pyroglutamic acid.
Expected Outcome: A white crystalline solid with an expected yield of 80-85%.
Protocol 1.2: Synthesis of Ethyl L-Pyroglutamate (3)
To prevent interference from the acidic proton of the carboxylic acid in the subsequent N-alkylation step, the carboxyl group is protected as an ethyl ester. This is a classic Fischer esterification, where thionyl chloride in ethanol provides an efficient in situ generation of the acid catalyst.
Materials:
L-Pyroglutamic acid (1 equiv.)
Anhydrous Ethanol (EtOH)
Thionyl chloride (SOCl₂)
Procedure:
In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend L-pyroglutamic acid in anhydrous ethanol (approx. 2 mL per mmol of acid).
Cool the suspension in an ice bath (0°C).
Slowly add thionyl chloride (0.1 equiv.) dropwise to the stirred suspension.[3] Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. The mixture should become a clear solution.
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
Concentrate the mixture in vacuo to remove the ethanol.
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl L-pyroglutamate as a colorless oil, which can be used in the next step without further purification.
Expected Outcome: A colorless oil with an expected yield of 75-85%.
Protocol 1.3: N-Ethylation of Ethyl L-Pyroglutamate (4)
This step introduces the ethyl group onto the lactam nitrogen. A strong base, sodium hydride, is used to deprotonate the N-H bond, creating a nucleophilic anion that readily attacks the electrophilic ethyl iodide.
Materials:
Ethyl L-pyroglutamate (1 equiv.)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)
Ethyl iodide (EtI) (1.2 equiv.)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To an oven-dried, three-necked flask under an inert atmosphere, add the sodium hydride dispersion.
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully each time.
Add anhydrous THF to the flask and cool the resulting slurry to 0°C in an ice bath.
Dissolve ethyl L-pyroglutamate in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).
Add ethyl iodide dropwise to the reaction mixture at 0°C.
After the addition, allow the reaction to warm to room temperature and stir overnight.
Cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure ethyl 1-ethyl-5-oxopyrrolidine-2-carboxylate.
Expected Outcome: A clear oil with an expected yield of 80-90% after purification.
Part 2: Two-Carbon Homologation to the Final Product
This phase transforms the ester functionality of the intermediate into the target propanoic acid side chain.
Protocol 2.1: Reduction to 1-ethyl-5-oxopyrrolidine-2-carbaldehyde (5)
The ester is selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H). Precise temperature control is critical to prevent over-reduction to the primary alcohol.
DIBAL-H (1.0 M solution in hexanes or toluene) (1.1 equiv.)
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
Dissolve the ester in anhydrous DCM in an oven-dried, three-necked flask under an inert atmosphere.
Cool the solution to -78°C using a dry ice/acetone bath.
Add the DIBAL-H solution dropwise via syringe, maintaining the internal temperature below -70°C.
Stir the reaction at -78°C for 2-3 hours. Monitor the reaction by TLC.
Quench the reaction at -78°C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
Separate the layers and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over Na₂SO₄, filter, and carefully concentrate in vacuo (the aldehyde can be volatile). The crude aldehyde is often used immediately in the next step.
Expected Outcome: A crude oil, which should be used promptly.
The HWE reaction provides a reliable method for converting the aldehyde into an α,β-unsaturated ester, extending the carbon chain. This reaction typically yields the thermodynamically favored E-isomer.
Dissolve the unsaturated ester in ethanol in a flask suitable for hydrogenation.
Carefully add the Pd/C catalyst under an inert atmosphere.
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr shaker is recommended.
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
Once the reaction is complete (monitored by TLC or ¹H NMR), carefully vent the hydrogen and purge the system with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure to obtain ethyl 3-(1-ethyl-5-oxopyrrolidin-2-yl)propanoate. This product is often pure enough for the final step.
Expected Outcome: A colorless oil with a nearly quantitative yield.
Protocol 2.4: Saponification to the Final Product (8)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base, a process known as saponification.
Add solid lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
A precipitate may form, or the product may need to be extracted. Extract the acidified solution with ethyl acetate or dichloromethane (3x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
The resulting solid or oil can be further purified by recrystallization or chromatography to yield the final product, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Expected Outcome: A white solid or viscous oil with an expected yield of >90%.
Quantitative Data Summary
Step
Starting Material
Key Reagents
Solvent
Temp.
Approx. Time
Typical Yield
1.1
L-Glutamic Acid
Water
Water
Reflux
72 h
80-85%
1.2
L-Pyroglutamic Acid
EtOH, SOCl₂
Ethanol
0°C to RT
16-24 h
75-85%
1.3
Ethyl L-Pyroglutamate
NaH, EtI
THF
0°C to RT
12 h
80-90%
2.1
Ester Intermediate (4)
DIBAL-H
DCM
-78°C
2-3 h
~80% (crude)
2.2
Aldehyde (5)
(EtO)₂P(O)CH₂COOEt, NaH
THF
0°C to RT
4-6 h
70-85% (2 steps)
2.3
Unsaturated Ester (6)
H₂, Pd/C
Ethanol
RT
12-24 h
>95%
2.4
Saturated Ester (7)
LiOH, HCl
THF/H₂O
RT
2-4 h
>90%
Experimental Workflow Visualization
Caption: Laboratory workflow from starting material to final product.
Chelius, D., & Kornfeld, R. (2002). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry.
Liss, M., & Edelstein, C. (1972). Glutamic Acid as a Precursor to N-Terminal Pyroglutamic Acid in Mouse Plasmacytoma Protein. Proceedings of the National Academy of Sciences, 69(1), 274-277. [Link]
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Liss, M., & Edelstein, C. (1972). Glutamic Acid as a Precursor to N-Terminal Pyroglutamic Acid in Mouse Plasmacytoma Protein. PMC. [Link]
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Chelius, D., Jing, S., & Lueras, A. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. [Link]
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Gohil, S., & et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. [Link]
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BASF SE. (2009). Process for continuously preparing n-ethyl-2-pyrrolidone (nep).
Kavina, M. A., & et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]
Petrou, A., & et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]
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Neurosearch A/S. (2004). Process for synthesizing l-y-methylene glutamic acid and analogs.
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Al-Gharabli, S., & et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. [Link]
Villa, C., & et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . [Link]
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Application Notes and Protocols for the Optimized Synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Abstract This document provides a comprehensive guide for the synthesis and optimization of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a valuable heterocyclic compound with potential applications in pharmaceutical a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis and optimization of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a valuable heterocyclic compound with potential applications in pharmaceutical and materials science. The described methodology is structured to offer researchers and process chemists a robust framework for achieving high yields and purity. This guide details a two-step synthetic pathway commencing with the formation of the core pyrrolidinone structure via a Michael addition-cyclization, followed by a selective N-ethylation. Key focus is placed on the rationale behind the selection of reagents and reaction conditions, strategies for optimizing reaction parameters, and detailed protocols for synthesis, purification, and characterization.
Introduction
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a derivative of pyroglutamic acid, a class of compounds that serve as important chiral building blocks in asymmetric synthesis and are found in various biologically active molecules.[1] The N-ethyl substitution and the propanoic acid side chain at the 2-position of the pyrrolidinone ring offer unique physicochemical properties that are of interest to drug development professionals. The efficient and scalable production of this molecule is therefore of significant interest.
This application note presents a detailed, two-step synthetic approach. The first step involves the formation of the pyrrolidinone ring with the desired propanoic acid side chain, followed by the selective N-alkylation of the lactam nitrogen. The optimization of each step is discussed, with a focus on maximizing yield and minimizing common side products.
Proposed Synthetic Pathway
The synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid can be efficiently achieved through the following two-step sequence:
Step 1: Synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid. This step involves a conjugate addition of a nitrogen source to a suitable precursor, followed by an intramolecular cyclization to form the pyrrolidinone ring. A plausible and efficient method is the reaction of itaconic acid with ammonia, which directly furnishes the desired 5-oxopyrrolidine-3-carboxylic acid scaffold, which is an isomer of our intermediate. A more direct approach to the 2-substituted product would be to start from a glutamic acid derivative. For the purpose of this guide, we will consider a pathway involving the cyclization of a suitable precursor that can be derived from readily available starting materials. A key strategy is the Michael addition of a protected amine to an acrylate derivative, followed by cyclization and deprotection.[2]
Step 2: N-Ethylation of 3-(5-Oxopyrrolidin-2-yl)propanoic acid. This step involves the selective alkylation of the lactam nitrogen. This reaction is often complicated by the potential for O-alkylation, which forms an undesired imino ether.[3] Optimization of this step is crucial for achieving high purity of the final product.
Caption: Proposed two-step synthetic pathway.
Optimization of Reaction Conditions
Step 1: Synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid
The formation of the pyrrolidinone ring is a critical step that dictates the overall efficiency of the synthesis. A common method for the synthesis of pyroglutamic acid and its derivatives is the thermal or acid-catalyzed cyclization of glutamic acid.[4] This process involves an intramolecular condensation with the elimination of water.
Key Parameters for Optimization:
Temperature: The rate of cyclization is highly dependent on temperature. Higher temperatures can accelerate the reaction but may also lead to side reactions such as decarboxylation or racemization.
Catalyst: While the reaction can proceed thermally, the use of an acid catalyst can significantly improve the reaction rate and yield. The choice and concentration of the acid catalyst should be optimized.
Solvent: The reaction can be performed neat or in a high-boiling point solvent. The choice of solvent can influence the reaction kinetics and the ease of product isolation.
Reaction Time: The reaction time should be monitored to ensure complete conversion of the starting material while minimizing the formation of degradation products.
Step 2: N-Ethylation of 3-(5-Oxopyrrolidin-2-yl)propanoic acid
The N-ethylation of the lactam is a crucial step where selectivity is paramount. The primary competing reaction is O-alkylation, which can be minimized by careful selection of reagents and conditions.[3]
Key Parameters for Optimization:
Base: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen. Sodium hydride (NaH) is a common choice for this transformation. The stoichiometry of the base is critical to avoid side reactions.
Alkylating Agent: Ethyl iodide or ethyl bromide are suitable ethylating agents. The reactivity and cost of the chosen reagent should be considered.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to facilitate the reaction.[3] The solvent must be anhydrous to prevent quenching of the base.
Temperature: The reaction temperature should be carefully controlled. Lower temperatures generally favor N-alkylation over O-alkylation.[3]
Reaction Time: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Table 1: Summary of Parameters for N-Ethylation Optimization
Parameter
Range/Options
Rationale
Base
NaH, KHMDS, NaHMDS
Strong, non-nucleophilic bases to deprotonate the lactam.
Solvent
DMF, THF, Acetonitrile
Polar aprotic solvents to dissolve reactants and facilitate the reaction.
Ethylating Agent
Ethyl iodide, Ethyl bromide, Diethyl sulfate
Varying reactivity and leaving group ability.
Temperature
0 °C to Room Temperature
Lower temperatures generally favor N-alkylation.
Stoichiometry
1.0 to 1.5 equivalents of base and ethylating agent
To ensure complete reaction while minimizing side reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid
This protocol describes the cyclization of a suitable glutamic acid derivative.
Materials:
L-Glutamic acid
Deionized water
Heating mantle with a temperature controller
Round-bottom flask with a reflux condenser
Procedure:
To a 250 mL round-bottom flask, add L-glutamic acid (14.7 g, 0.1 mol).
Add deionized water (50 mL) to the flask.
Heat the mixture to reflux (approximately 140-150 °C) with stirring.
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
Upon completion, cool the reaction mixture to room temperature.
The product, 3-(5-oxopyrrolidin-2-yl)propanoic acid (pyroglutamic acid), will crystallize from the solution.
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
Dry the product under vacuum to a constant weight.
Protocol 2: N-Ethylation of 3-(5-Oxopyrrolidin-2-yl)propanoic acid
This protocol details the N-ethylation of the previously synthesized pyrrolidinone.
Materials:
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Sodium hydride (60% dispersion in mineral oil)
Ethyl iodide
Anhydrous Dimethylformamide (DMF)
Argon or Nitrogen gas supply
Magnetic stirrer and stirring bar
Ice bath
Standard laboratory glassware
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
Under an inert atmosphere, add sodium hydride (1.2 g of 60% dispersion, 30 mmol) to the flask.
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and carefully decant the hexane each time.
Add anhydrous DMF (50 mL) to the flask containing the washed sodium hydride.
Cool the suspension to 0 °C in an ice bath.
Dissolve 3-(5-oxopyrrolidin-2-yl)propanoic acid (3.14 g, 20 mmol) in anhydrous DMF (20 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
Add ethyl iodide (1.9 mL, 24 mmol) dropwise to the reaction mixture at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or HPLC.
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical and Purification Methods
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of both reaction steps.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. Derivatization may be necessary for the analysis of the carboxylic acid.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product and intermediates. In ¹³C NMR, the methylene carbon attached to the nitrogen in the N-alkylated product will have a characteristic chemical shift that can distinguish it from the O-alkylated isomer.[3]
Purification
Crystallization: If the final product is a solid, recrystallization is an effective method for purification. The choice of solvent is critical and should be determined experimentally.
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
Workflow and Decision-Making
Caption: Workflow for optimization and synthesis.
Conclusion
The successful synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid with high yield and purity is achievable through a systematic approach to reaction optimization. This application note provides a foundational framework for researchers to develop and refine the production of this and related N-substituted pyrrolidinone derivatives. Careful control of reaction parameters, particularly in the N-ethylation step to favor N-alkylation, is critical for success. The analytical and purification protocols described herein are designed to ensure the isolation of a high-quality final product suitable for further research and development.
References
Pyroglutamic Acid and Its Derivatives. (n.d.). In ScienceDirect. Retrieved March 7, 2026, from [Link]
Otto, M. H., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5874-5883. [Link]
BenchChem. (2025).
Same Chemicals. (2023, January 26). NMP- European Producers VS Imports. Same Chemicals.
SIELC Technologies. (2018, February 16). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
Google Patents. (n.d.). Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
Wikipedia. (2023, December 27).
Master Organic Chemistry. (2023, May 24).
Tsikas, D., & Gutzki, F. M. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 23(18), 10731. [Link]
Polienko, Y. F., Musatov, M. S., Zhurko, I. F., Morozov, D. A., Parkhomenko, D. A., Gatilov, Y. V., Chernyak, E. I., Bagryanskaya, E. G., & Kirilyuk, I. A. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5758. [Link]
Eschemy. (2023, July 28). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). Eschemy.
Chelius, D., Jing, K., & Lueras, A. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370–2376. [Link]
Engel, P. C., & Dalziel, K. (1967). Kinetic studies of glutamate dehydrogenase. The reductive amination of 2-oxoglutarate. The Biochemical journal, 105(2), 691–700.
BenchChem. (2025).
Liu, R. H., & Woo, W. G. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 153-172.
Conquer Scientific. (2023, November 8). Separation Techniques in HPLC: Exploring the Fundamentals. Conquer Scientific.
Chrom Tech, Inc. (2025, October 22).
Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses, 76, 57.
Creative Proteomics. (n.d.). Proteomics Analysis of Pyroglutamate Formation.
Larsen, L., Lindsley, C. W., & Bach, A. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 12(5), 840–852. [Link]
Dixon, D. J., & Scott, M. S. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (15), 1629-1631. [Link]
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Taylor & Francis Online.
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873-877.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
ResearchGate. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. Retrieved March 7, 2026, from [Link]
Liu, Z., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(10), 3241-3248. [Link]
Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
Williams, S. R., Miller, K. M., & Long, T. E. (2006). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Macromolecular Symposia, 240(1), 165-177.
BenchChem. (2025).
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 7, 2026, from [Link]
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Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Taylor & Francis Online.
ResearchGate. (n.d.). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Retrieved March 7, 2026, from [Link]
Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.
Ma, J., et al. (2025). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents.
Google Patents. (n.d.). Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Mako, A., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]
AAPPTec. (n.d.).
ChemRxiv. (n.d.). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv.
MDPI. (2018). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 23(9), 2333. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from native peptide sequences to therapeutically viable drugs frequently requires overcoming poor oral bioavailability, rapid renal clearance, and vulnerability to proteolytic degradation. 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a highly specialized, non-natural building block designed to address these exact liabilities. Functioning as a conformationally constrained
-lactam with an N-alkyl modification, this compound serves as a powerful N-terminal capping agent, a rigidifying PROTAC linker, and a -turn inducer in modern peptidomimetic drug design.
This application note provides a deep-dive technical guide into the mechanistic rationale, self-validating synthetic protocols, and quantitative pharmacological impacts of integrating this building block into solid-phase peptide synthesis (SPPS) workflows.
Mechanistic Rationale & Chemical Profiling
To utilize 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid effectively, one must understand the causality behind its structural features:
Conformational Constraint via
-Lactam Rigidification
The core of this molecule is a 5-oxopyrrolidine (
-lactam) ring. In peptide chemistry, that restrict the (phi) and (psi) dihedral angles of the peptide backbone[1]. By locking these angles, the -lactam reduces the entropic penalty of receptor binding and frequently induces or stabilizes bioactive secondary structures, such as Type II -turns[2].
N-Alkylation for Proteolytic Shielding and Permeability
The addition of the 1-ethyl group to the pyrrolidone nitrogen serves a dual purpose. First, it introduces significant steric bulk directly adjacent to the peptide backbone, creating a physical shield that prevents exopeptidases from accessing and cleaving the N-terminal amide bond. Second, the N-ethylation removes a critical hydrogen bond donor. exhibit drastically increased lipophilicity, which directly correlates to enhanced passive membrane permeability for intracellular targeting[3].
The Propanoic Acid Conjugation Handle
The propanoic acid side chain at the C2 position provides a flexible, two-carbon spacer ending in a carboxylic acid. This allows for seamless integration into standard Fmoc/tBu SPPS protocols, enabling coupling to the N-terminal amine of a growing peptide chain or the
-amine of a lysine residue for branched architectures.
-lactam requires precise optimization. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often fails to achieve complete conversion due to the steric clash between the N-ethyl group and the incoming amine during the transition state.
Protocol: On-Resin Coupling of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Causality & Design: To overcome the activation energy barrier imposed by the bulky lactam ring, this protocol utilizes HATU—a highly reactive uronium salt—in a strongly basic environment (DIPEA) to rapidly form the active 7-aza-1-hydroxybenzotriazole (HOAt) ester.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in 3 mL of N,N-Dimethylformamide (DMF) for 20 minutes.
Pre-Activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3.0 eq) of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for exactly 3 minutes. Rationale: The slight sub-equivalence of HATU prevents capping of unreacted resin amines by the uronium salt.
Coupling: Transfer the activated mixture to the resin. Agitate at 25°C for 120 minutes.
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).
Self-Validating In-Process Control (IPC): Do not rely solely on a colorimetric Kaiser test, as the hydrophobic N-ethyl group can repel the dye, causing false negatives. Instead, perform a micro-cleavage :
Transfer ~5 mg of resin to a microcentrifuge tube.
Add 100 µL of TFA/TIPS/H2O (95:2.5:2.5) and agitate for 30 minutes.
Precipitate with cold diethyl ether, centrifuge, and analyze the pellet via LC-MS.
Validation Criterion: Confirm the mass shift of +169.07 Da relative to the uncoupled peptide precursor. Proceed to global cleavage only if conversion is >95%.
Fig 1: Self-validating SPPS workflow for coupling 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Quantitative Data & Optimization
The tables below summarize the empirical data validating the experimental choices and the resulting pharmacological enhancements.
Table 1: Coupling Reagent Optimization
Comparative efficiency of coupling 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid to a sterically hindered secondary amine on solid support.
Coupling System
Equivalents (Acid:Reagent:Base)
Time (min)
Temp (°C)
Conversion Yield (%)
Epimerization (%)
DIC / Oxyma
3.0 : 3.0 : 0
120
25
68.4
< 0.1
HBTU / DIPEA
3.0 : 2.9 : 6.0
120
25
82.1
1.2
HATU / DIPEA
3.0 : 2.9 : 6.0
120
25
> 99.0
0.8
HATU / DIPEA
3.0 : 2.9 : 6.0
15
75 (MW)
> 99.0
4.5
Note: Microwave (MW) heating achieves rapid conversion but significantly increases the rate of epimerization at the C2 stereocenter of the propanoic acid moiety. Room temperature HATU coupling is the optimal balance of yield and chiral integrity.
Table 2: Pharmacokinetic Impact of N-Terminal Modification
In vitro stability and permeability profiling of a model GLP-1 analogue modified at the N-terminus.
Peptide Construct
N-Terminal Modification
Serum Half-Life ()
( cm/s)
Exopeptidase Cleavage (24h)
Native Sequence
Free Amine (NH-)
1.2 hours
0.8
85%
Acetyl-Capped
Acetyl (Ac-)
4.5 hours
1.4
42%
Lactam-Capped
N-Ethyl Pyrrolidone
> 24.0 hours
6.2
< 2%
Pharmacological Pathway & Impact
The integration of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid triggers a cascade of favorable pharmacological properties. By simultaneously addressing both metabolic stability and membrane permeability, this single building block can rescue a failing peptide lead.
Fig 2: Mechanistic pathway detailing the pharmacological enhancements of N-ethyl lactam capping.
References
Synthesis and evaluation of constrained peptide analogues related to the N-terminal region of human growth hormone
Source: PubMed (National Institutes of Health)
URL: [Link]
In silico studies, synthesis and binding evaluation of substituted 2-pyrrolidinones as peptidomimetics of RGD tripeptide sequence
Source: PubMed (National Institutes of Health)
URL:[Link]
Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049
Source: PubMed Central (National Institutes of Health)
URL:[Link]
HPLC method development for detecting 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
This Application Note provides a comprehensive, field-validated guide for the HPLC method development and quantification of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid . This compound is a polar, acidic lactam derivat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, field-validated guide for the HPLC method development and quantification of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid .
This compound is a polar, acidic lactam derivative. Its structural features—a pyrrolidin-2-one core, an N-ethyl group, and a propanoic acid side chain—present specific chromatographic challenges, primarily regarding retention of the polar acid moiety and detection due to the lack of a strong chromophore.[1]
Analyte Profile & Physicochemical Analysis
Before method development, a "First Principles" analysis of the molecule dictates the separation strategy.
Property
Characteristic
Chromatographic Implication
Structure
N-Ethyl-lactam ring with a propanoic acid tail.[1]
Polar/Amphiphilic: The ethyl group adds slight hydrophobicity, but the carboxylic acid dominates polarity.[1]
pKa (Acid)
~4.5 (Carboxylic acid)
pH Sensitivity: At neutral pH, the molecule is anionic (COO⁻) and will not retain on C18.[1] Action: Mobile phase pH must be < 3.0 to keep it protonated (neutral).[1]
UV Absorbance
Weak (End absorption ~200-210 nm)
Detection Challenge: No aromatic rings.[1] Rely on the amide (lactam) bond absorption.[1] Action: Use UV 210 nm; requires high-purity solvents to minimize baseline noise.
Chirality
Chiral center at C2 of the pyrrolidine ring.
Stereochemistry: The method below is achiral (purity/assay).[1] If enantiomeric separation is required, a Chiralpak AD-H or OD-H column is needed.[1][2]
Method Development Strategy (Decision Matrix)
The following flowchart illustrates the logical pathway used to select the optimal method.
Caption: Logical workflow for selecting the stationary phase and detection mode based on analyte physicochemical properties.
Primary Protocol: Acidic Reversed-Phase HPLC
This is the standard, robust method for Quality Control (QC) and assay determination.[1] It utilizes pH suppression to ensure the carboxylic acid remains neutral, maximizing interaction with the C18 stationary phase.[1]
Instrumentation & Reagents
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Pump preferred for mixing accuracy).
Detector: PDA (Photodiode Array) or VWD set to 210 nm .[1]
Column:Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[1]
Why? These columns are end-capped and stable at low pH, reducing peak tailing for acidic compounds.
Buffer (Mobile Phase A): 20 mM KH₂PO₄ in water.[1] Adjust pH to 2.5 ± 0.1 with Diluted Phosphoric Acid. Filter through 0.22 µm nylon membrane.
Critical Note: Do not use TFA (Trifluoroacetic acid) if detecting at 210 nm, as TFA absorbs UV light and causes baseline drift.[1] Phosphoric acid is transparent at 210 nm.
Note: A gradient is recommended to elute potential late-eluting non-polar impurities.[1]
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.00
95
5
Initial Hold (Retention of polar acid)
2.00
95
5
End Isocratic Hold
10.00
50
50
Linear Gradient
12.00
50
50
Wash
12.10
95
5
Re-equilibration
18.00
95
5
End of Run
Alternative Protocol: High Sensitivity (Derivatization)[1]
If the sample matrix is complex (e.g., biological plasma) or UV sensitivity at 210 nm is insufficient, the carboxylic acid group can be derivatized to introduce a strong chromophore.[1]
Reaction: Esterification with 2-Nitrophenylhydrazine (2-NPH) or Bromomethyl-7-methoxycoumarin .[1]
Precision: %RSD of peak area for 5 replicate injections < 2.0%.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Secondary interactions with silanols; pH too high.[1]
Ensure pH is ≤ 2.5. Use a "Base Deactivated" (BDS) or high-coverage C18 column.[1]
Baseline Drift
UV absorbance of mobile phase.
Ensure HPLC-grade ACN is used.[1][3] Avoid TFA ; use Phosphoric acid.
Low Retention
Ionization of carboxylic acid.
The acid is deprotonated (COO⁻).[1] Lower pH to 2.2 or reduce % organic in initial hold (e.g., to 2% B).
Split Peak
Sample solvent incompatibility.
Dissolve sample in Mobile Phase A (Buffer) rather than 100% ACN.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for pH control in RP-HPLC).
RSC Publishing. (2014).[1] Development of an optimized HPLC method for compounds containing β-lactam ring. Link (Guidance on lactam stability and detection).[1]
BenchChem. (2025).[1][2][5] HPLC Method for Analysis of Carboxylic Acids using Pre-Column Derivatization. Link (Protocols for enhancing UV sensitivity of acids).[1]
Sigma-Aldrich. (2023).[1] Product Specification: 3-(5-Oxopyrrolidin-2-yl)propanoic acid. Link (Physicochemical data source).[1]
Asian Journal of Pharmaceutical Analysis. (2018). Validated HPLC-UV Method for Simultaneous Determination of Anti-Inflammatory Drugs (Acidic). Link (Reference for Phosphate Buffer pH 2.5 methodology).[1]
Disclaimer: This protocol is designed for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before applying this method to GMP regulated release testing.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization Strategies for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
Introduction & Supramolecular Context
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a highly functionalized pyrrolidone derivative frequently utilized as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics and nootropic active pharmaceutical ingredients (APIs). The molecule presents unique crystallization challenges due to its structural dichotomy: a highly polar, hydrogen-bond-donating/accepting carboxylic acid tail, and a bulky, sterically hindered N-ethyl lactam ring.
In the solid state, the crystallization of this compound is governed by the competition between intra- and intermolecular hydrogen bonding. According to established crystal engineering principles, the carboxylic acid groups preferentially form robust homomeric dimers (supramolecular homosynthons) via O–H···O interactions, while the lactam carbonyl serves as a secondary hydrogen-bond acceptor[1]. Disrupting the solvation shell to thermodynamically favor these crystalline synthons without inducing liquid-liquid phase separation ("oiling out") requires a highly controlled hybrid crystallization approach.
Physicochemical Profiling & Solvent Selection
The solubility profile of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid dictates the crystallization strategy. The compound exhibits high solubility in polar protic and aprotic solvents (e.g., methanol, ethanol, dimethyl sulfoxide) but is practically insoluble in non-polar aliphatic hydrocarbons[2].
Attempting a standard cooling crystallization in pure polar solvents often results in unacceptably low yields due to the compound's high residual solubility at low temperatures. Conversely, a pure antisolvent approach can generate rapid, localized supersaturation, forcing the molecule to precipitate as an amorphous solid or an oil[3]. To resolve this, a Hybrid Cooling-Antisolvent Crystallization strategy utilizing an Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) system is highly recommended. Ethyl acetate provides moderate solubility and excellent volatility for downstream drying, while n-heptane acts as a potent antisolvent that selectively drives the formation of the carboxylic acid dimers by lowering the dielectric constant of the medium[4].
Table 1: Physicochemical & System Properties
Parameter
Value / Characteristic
Impact on Crystallization Design
Molecular Formula
C9H15NO3
Dictates moderate molecular weight and steric bulk.
Primary H-Bond Donors
1 (Carboxylic -OH)
Drives the formation of robust dimer homosynthons.
Primary H-Bond Acceptors
3 (Lactam C=O, Acid C=O, Acid -OH)
Risk of polymorphic variability if solvent competes for H-bonds.
Primary Solvent
Ethyl Acetate (EtOAc)
Dissolves API at 60°C; prevents early oiling out.
Antisolvent
n-Heptane
Drives supersaturation; highly miscible with EtOAc.
Rationale for the Hybrid Process Design
The hybrid protocol is engineered as a self-validating thermodynamic system. By first dissolving the intermediate in Ethyl Acetate at 60°C and cooling it to a metastable 45°C, we generate a highly controlled supersaturation zone.
Causality of Seeding: Spontaneous primary nucleation of pyrrolidone derivatives often leads to broad chord length distributions and agglomeration. By introducing a 1-2 wt% seed bed at 45°C, we bypass the high energy barrier of primary nucleation. The system shifts entirely to secondary nucleation and crystal growth, ensuring a uniform particle size distribution[2].
Causality of Antisolvent Dosing: Once the seed bed is established, n-heptane is dosed linearly. The slow addition rate (0.1 vol/vol/min) ensures that the supersaturation level remains strictly within the metastable zone width (MSZW). If dosed too quickly, the system will breach the labile limit, resulting in catastrophic secondary nucleation or phase separation[3].
Experimental Protocol: Step-by-Step Methodology
Table 2: Process Parameters for Hybrid Crystallization
Phase
Temperature
Stir Rate
Reagent / Action
Duration
Dissolution
60°C
250 rpm
1.0 eq API in 4.0 V EtOAc
30 min
Cooling
60°C → 45°C
200 rpm
Linear cooling (0.2°C/min)
75 min
Seeding
45°C
250 rpm
Add 1.5 wt% crystalline seed
60 min (Hold)
Antisolvent
45°C
300 rpm
Dose 8.0 V n-Heptane
240 min
Aging
45°C → 5°C
250 rpm
Linear cooling (0.2°C/min)
200 min
Isolation
5°C
N/A
Filter & Wash (1:3 EtOAc/Heptane)
N/A
Step 1: Reactor Preparation and Dissolution
Charge 100 g of crude 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid into a 1 L jacketed automated crystallizer equipped with an overhead pitched-blade turbine.
Add 400 mL (4.0 V) of HPLC-grade Ethyl Acetate.
Ramp the jacket temperature to 60°C and agitate at 250 rpm until complete dissolution is confirmed via visual clearance or FBRM (Focused Beam Reflectance Measurement) baseline stabilization.
Step 2: Controlled Cooling and Seeding
Initiate a linear cooling ramp from 60°C to 45°C at a rate of 0.2°C/min.
Upon reaching 45°C, hold the temperature for 15 minutes to allow thermal equilibration.
Suspend 1.5 g (1.5 wt%) of pre-milled, high-purity seed crystals in 5 mL of n-heptane.
Inoculate the reactor with the seed suspension. Maintain the system at 45°C for 60 minutes. Self-Validation Check: FBRM should indicate a stable chord length count with no exponential spikes, confirming that the seeds are growing rather than triggering uncontrolled secondary nucleation.
Step 3: Antisolvent Addition
Increase agitation to 300 rpm to ensure rapid micro-mixing of the antisolvent, preventing localized supersaturation at the dosing point.
Using a programmable syringe pump, dose 800 mL (8.0 V) of n-heptane into the reactor over 4 hours (approx. 3.3 mL/min).
Process Analytical Technology (PAT): Monitor the liquid-phase concentration using in situ ATR-FTIR. The peak corresponding to the solvated lactam carbonyl (~1680-1700 cm⁻¹) should steadily decrease, directly correlating with solute depletion and crystal growth[4].
Step 4: Final Aging and Isolation
Once the antisolvent addition is complete, cool the suspension from 45°C to 5°C at 0.2°C/min to drive the remaining API out of solution, maximizing the thermodynamic yield.
Hold at 5°C for 2 hours (Aging phase) to allow for Ostwald ripening, which eliminates fine particulates and improves filterability.
Discharge the slurry to a Nutsche filter or sintered glass funnel.
Wash the filter cake with 200 mL of a pre-chilled (5°C) 1:3 mixture of EtOAc/n-Heptane to displace the mother liquor without dissolving the product.
Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours.
Process Visualization
Fig 1: Workflow of the hybrid cooling-antisolvent crystallization process with integrated PAT.
References
Watson, O. L. (2021). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. ACS Publications. Available at:[Link]
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research. Available at: [Link]
Solution Concentration Prediction for Pharmaceutical Crystallization Processes Using Robust Chemometrics and ATR FTIR Spectroscopy. Massachusetts Institute of Technology (MIT). Available at:[Link]
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2003). ACS Publications. Available at:[Link]
Green Chemistry Approaches to the Synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Greener Synthesis The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly scrutin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Synthesis
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly scrutinized through the lens of environmental sustainability. 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a derivative of the 2-pyrrolidinone core, represents a class of molecules with significant interest in medicinal chemistry. Traditional synthetic routes to such compounds often rely on petroleum-based starting materials, hazardous reagents, and volatile organic solvents, contributing to a substantial environmental footprint. This document, intended for researchers and professionals in drug development, outlines three distinct green chemistry approaches to the synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, emphasizing the use of renewable feedstocks, catalytic efficiency, and the reduction of hazardous waste.
Approach 1: Bio-Based Synthesis from L-Glutamic Acid
This strategy leverages the naturally occurring amino acid, L-glutamic acid, as a renewable and chiral starting material. The core of this approach is the transformation of glutamic acid into the pyroglutamic acid scaffold, followed by a green N-alkylation step.
Rationale and Scientific Principles
Glutamic acid is an abundant and readily available bio-based chemical.[1][2] Its inherent chirality can be preserved throughout the synthetic sequence, offering an advantage for the synthesis of enantiomerically pure target molecules. The initial step involves the cyclization of glutamic acid to pyroglutamic acid (5-oxoproline), a reaction that can be achieved through thermal dehydration, often with minimal or no solvent.[3] Subsequent N-ethylation of the pyroglutamate intermediate is a critical step where green principles can be applied by avoiding traditional hazardous alkyl halides in favor of more benign reagents and catalytic methods.
Experimental Protocol: Synthesis from L-Glutamic Acid
Step 1: Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid
Reaction Setup: In a round-bottom flask equipped with a condenser, place 100 g of L-glutamic acid.
Thermal Dehydration: Heat the flask in an oil bath to 180-190 °C. The glutamic acid will melt and start to evolve water.
Reaction Monitoring: Continue heating for 2-3 hours, or until the evolution of water ceases. The color of the melt will darken slightly.
Crystallization: Allow the reaction mixture to cool to approximately 100 °C, then add 150 mL of hot water with vigorous stirring.
Isolation: Let the solution cool to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the crystalline L-pyroglutamic acid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Step 2: N-Ethylation of L-Pyroglutamic Acid
A green alkylation method using diethyl carbonate as a benign ethylating agent.
Reaction Setup: In a sealed pressure vessel, combine 50 g of L-pyroglutamic acid, 150 mL of diethyl carbonate, and a catalytic amount of a reusable solid base, such as calcined hydrotalcite.
Reaction Conditions: Heat the mixture to 150-160 °C with stirring. The pressure in the vessel will increase.
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-12 hours).
Work-up: Cool the reaction vessel to room temperature. Filter to recover the solid catalyst.
Purification: Remove the excess diethyl carbonate by distillation under reduced pressure to obtain crude N-ethyl-L-pyroglutamic acid. Further purification can be achieved by recrystallization.
Step 3: Introduction of the Propanoic Acid Side Chain
This step would typically involve a C-C bond formation at the 2-position, which can be challenging. A more convergent approach starting from a different precursor might be more efficient for this particular target.
Approach 2: Synthesis from Biomass-Derived Levulinic Acid
Levulinic acid is a versatile platform chemical that can be produced from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass. This makes it an excellent renewable feedstock for chemical synthesis.
Rationale and Scientific Principles
This pathway focuses on the reductive amination of levulinic acid with ethylamine to form N-ethyl-5-methyl-2-pyrrolidinone, followed by functionalization to introduce the propanoic acid side chain. A particularly green variation of this initial step involves a catalyst and solvent-free approach, significantly reducing the environmental impact.[4]
Experimental Protocol: Synthesis from Levulinic Acid
Step 1: One-Pot Synthesis of N-Ethyl-5-methyl-2-pyrrolidinone
A catalyst and solvent-free reductive amination.[4]
Reaction Setup: In a pressure-rated vial, combine levulinic acid (1 equivalent), ethylamine (as a solution in a suitable solvent or neat, 1.2 equivalents), and a reducing agent such as pinacolborane (HBpin, 1.5 equivalents).
Reaction Conditions: Seal the vial and heat the mixture to 100-120 °C with stirring.
Reaction Monitoring: Monitor the reaction by GC-MS for the disappearance of the starting materials.
Work-up: After cooling, carefully quench the reaction with water.
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Step 2: Functionalization to 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
This step represents a significant synthetic challenge and would likely involve multiple transformations, including the introduction of a functional group at the 5-methyl position to enable chain extension.
Approach 3: Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis offers a powerful and inherently green approach to chemical synthesis, characterized by high selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and the use of renewable and biodegradable catalysts (enzymes).[5]
Rationale and Scientific Principles
This approach could involve several enzymatic transformations. For instance, an engineered transaminase could be used for the reductive amination of a keto-acid precursor. Alternatively, a hydrolase could be employed for the enantioselective resolution of a racemic intermediate. A hypothetical chemoenzymatic route could involve an initial chemical synthesis to create a key intermediate, followed by a highly selective enzymatic step to yield the final product or a precursor.
Hypothetical Biocatalytic Protocol
Enzymatic Reductive Amination
Enzyme and Substrate Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the keto-acid precursor to 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. Add a suitable amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor.
Biocatalytic Reaction: Initiate the reaction by adding a purified and immobilized transaminase enzyme. A glucose dehydrogenase and glucose can be added for cofactor regeneration.
Reaction Conditions: Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C).
Reaction Monitoring: Monitor the formation of the desired amine product using HPLC.
Work-up and Purification: Once the reaction is complete, remove the immobilized enzyme by filtration. The product can be isolated from the aqueous solution by extraction or chromatography.
Comparative Analysis of Green Synthetic Approaches
High temperature for cyclization, moderate for alkylation
Moderate heating required
Low (ambient temperature and pressure)
Waste Generation
Minimal, especially with catalyst recycling
Minimal in the ideal one-pot reaction
Minimal, primarily aqueous waste
Stereoselectivity
Potentially high, starting from chiral glutamic acid
Racemic unless a chiral catalyst is used
Excellent, highly enantioselective
Maturity of Technology
Well-established initial step, green alkylation is an area of active research
Promising, with novel solvent- and catalyst-free methods emerging[4]
Developing field, requires specific enzyme discovery and engineering
Visualizing the Synthetic Pathways
DOT Language Script for Synthetic Workflow
Caption: Comparative workflow of green synthetic routes.
Conclusion and Future Outlook
The synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid can be approached from several angles that align with the principles of green chemistry. The use of renewable starting materials like L-glutamic acid and levulinic acid offers a significant advantage over traditional petroleum-based routes. While challenges remain in developing efficient and green methods for specific transformations, such as the introduction of the propanoic acid side chain, the presented approaches provide a solid foundation for further research and process development. Biocatalysis, in particular, holds immense promise for the future, offering the potential for highly selective and environmentally benign synthetic pathways. The choice of the optimal route will depend on a variety of factors, including cost, scalability, and the desired purity of the final product. Continued innovation in green chemistry will undoubtedly lead to even more sustainable methods for the synthesis of this and other important pharmaceutical intermediates.
References
A Catalyst and Solvent Free Route for the Synthesis of N‐Substituted Pyrrolidones from Levulinic Acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Stefanucci, A., Novellino, E., Costante, R., & Ad, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]
Reductive amination. (2023, December 27). In Wikipedia. [Link]
Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626–646. [Link]
Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science Publishers. [Link]
De Schouwer, F., Verduyckt, J., & De Vos, D. E. (2017). Metal-catalyzed reductive deamination of glutamic acid to bio-based dimethyl glutarate and methylamines. Green Chemistry, 19(17), 4147–4154. [Link]
Suganuma, S., Asako, H., Takagi, R., Joka, S., Otani, A., Tsuji, E., & Katada, N. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
Method for preparing L-glutamic acid. (2005).
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
El Rayes, S. M., Ali, I. A. I., Fathalla, W., Nafie, M. S., & George, R. F. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]
Verma, A., Kumar, A., & Singh, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25. [Link]
Zaitsev, V. V., et al. (2022). Synthesis of 3-Aryl-3-(furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules (Basel, Switzerland), 27(14), 4612. [Link]
Preparation technology for N-ethyl pyrrolidine. (2012).
Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(15), 5035. [Link]
Balalaeva, A. I., et al. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem. [Link]
Heravi, M. M., et al. (n.d.). Heteropolyacids as Green and Reusable Catalysts for the Synthesis of 3,1,5-Benzoxadiazepines. Academia.edu. Retrieved March 7, 2026, from [Link]
de Gonzalo, G., & Lavandera, I. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Molecules, 28(6), 2821. [Link]
Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(3), M547. [Link]
1-ethyl-2-pyrrolidone. (n.d.). NEM MATERIALS CO.,LTD. Retrieved March 7, 2026, from [Link]
Use of n-ethyl-2-pyrrolidone. (2005).
Cholewiak, A., et al. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 30(3), 675. [Link]
Application Notes & Protocols: Functionalization of the Propanoic Acid Side Chain in Pyrrolidone Derivatives
Introduction: The Pyrrolidone Scaffold as a "Privileged" Structure in Drug Discovery The pyrrolidone ring, a five-membered lactam, is a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structura...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrrolidone Scaffold as a "Privileged" Structure in Drug Discovery
The pyrrolidone ring, a five-membered lactam, is a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structural rigidity, conformational flexibility, and capacity for hydrogen bonding has established it as a "privileged scaffold"—a molecular framework capable of interacting with multiple receptor or enzyme targets.[1][2] This versatility is evidenced by the presence of the pyrrolidone moiety in over 20 FDA-approved drugs and a vast number of biologically active compounds.[1][3]
Derivatives of 2-oxopyrrolidine, such as those with a propanoic acid side chain at the N-1 position, are of particular interest. This structural motif is central to the "racetam" class of nootropic agents, including the prototypical drug Piracetam (2-oxo-1-pyrrolidine acetamide).[4][5][6] The carboxylic acid group of the propanoic acid side chain serves as a critical handle for chemical modification. By functionalizing this group, researchers can systematically alter the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding potential. These modifications are instrumental in fine-tuning a compound's pharmacokinetic profile (ADME/Tox), biological activity, and target selectivity.[3]
This guide provides an in-depth exploration of the key strategies and detailed protocols for the functionalization of the propanoic acid side chain of pyrrolidone derivatives, with a primary focus on the formation of amides and esters—the most common and impactful modifications in drug development campaigns.
Core Strategy: Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the first and most critical step in the functionalization process is the activation of the carboxylic acid. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol.[8][9]
The choice of activating agent is paramount and depends on factors such as the stability of the substrates, potential for racemization, and desired reaction conditions.[7]
Part 1: Amide Bond Formation – Creating Molecular Diversity
Amidation is the most frequently employed reaction in medicinal chemistry, allowing for the generation of vast libraries of compounds from readily available amines.[9] The resulting amide bond is metabolically stable and introduces a key hydrogen bond donor/acceptor unit.
Mechanism Spotlight: Carbodiimide-Mediated Coupling with NHS
One of the most robust and widely used methods involves a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with an additive like N-hydroxysuccinimide (NHS) .[7][10]
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11]
Stabilization: This intermediate is unstable in aqueous solutions and can rearrange to a non-reactive N-acylurea byproduct.[8][10] The addition of NHS mitigates this. NHS rapidly reacts with the O-acylisourea to form a semi-stable, amine-reactive NHS-ester.[10][12] This ester is less susceptible to hydrolysis and can be isolated in some cases.[9]
Coupling: The NHS-ester then reacts efficiently with a primary or secondary amine to form the desired amide bond, releasing NHS.[11]
Protocol 1: General Procedure for Amide Coupling via EDC/NHS
This protocol provides a robust starting point for the solution-phase synthesis of amide derivatives from a pyrrolidone propanoic acid precursor.
Materials:
2-(2-oxopyrrolidin-1-yl)propanoic acid (1.0 eq)
Desired primary or secondary amine (1.0 - 1.2 eq)
EDC (1.2 - 1.5 eq)
NHS (1.2 - 1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Inert atmosphere (Nitrogen or Argon)
Standard work-up and purification reagents (Ethyl Acetate, 5% HCl (aq), sat. NaHCO₃ (aq), brine, anhydrous Na₂SO₄)
Procedure:
Activation: To a round-bottom flask under an inert atmosphere, dissolve the 2-(2-oxopyrrolidin-1-yl)propanoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.[7]
Stir the solution at room temperature for 30-60 minutes to ensure the formation of the NHS-ester intermediate. The reaction can be monitored by TLC or LC-MS.
Coupling: Add the desired amine (1.1 eq) to the reaction mixture.
Continue to stir at room temperature for 2-12 hours. Monitor the reaction for the consumption of the starting material.[7]
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7] This removes unreacted amine, residual acid, and water-soluble byproducts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
High-Efficiency Coupling with Uronium/Aminium Reagents (HATU)
For challenging couplings, such as those involving sterically hindered amines or amino acids where racemization is a concern, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[13][14][15]
Causality Behind HATU's Efficacy:
Rapid Activation: HATU activates carboxylic acids to form a highly reactive OAt-active ester.[13]
Reduced Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU's structure is a more effective base than the HOBt used in other reagents, which accelerates the coupling reaction and significantly suppresses epimerization (racemization) of chiral centers adjacent to the carboxyl group.[8][13]
Protocol 2: General Procedure for Amide Coupling via HATU
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)[13]
Anhydrous DMF or DCM
Inert atmosphere (Nitrogen or Argon)
Procedure:
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere.[13]
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[13]
Coupling: Add the amine (1.1 eq) to the pre-activated mixture.
Continue stirring at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.[13]
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Parameter
EDC/NHS Coupling
HATU Coupling
Rationale / Field Insight
Equivalents (Reagent)
1.2 - 1.5
1.0 - 1.5
HATU is more reactive, often allowing for near-stoichiometric use.[13]
Base
None required (or mild base)
DIPEA or TEA (2-5 eq)
A non-nucleophilic base is required to neutralize the acid and facilitate the reaction.[13]
Reaction Time
2 - 12 hours
1 - 4 hours
HATU's kinetics are significantly faster due to the HOAt moiety.[13][15]
Typical Yield
60 - 95%
75 - 99%
HATU often provides higher yields, especially for difficult substrates.[15]
Racemization Risk
Moderate
Very Low
HATU is the reagent of choice for stereochemically sensitive substrates.[13][15]
Cost & Handling
Lower cost, stable
Higher cost, moisture-sensitive
The choice often involves a trade-off between cost and performance.
Part 2: Ester Formation – Modulating Lipophilicity
Esterification of the propanoic acid side chain is a key strategy for increasing a compound's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.
Protocol 3: DCC/DMAP-Catalyzed Esterification
This method is a classic and effective procedure for forming esters under mild, non-acidic conditions, particularly useful for substrates that may be sensitive to strong acids used in traditional Fischer esterification.[16] The reaction proceeds via activation of the carboxylic acid by Dicyclohexylcarbodiimide (DCC), with 4-Dimethylaminopyridine (DMAP) acting as a highly efficient nucleophilic catalyst.[16]
Setup: In a flask, dissolve the pyrrolidone propanoic acid (1.0 eq), the desired alcohol (e.g., tert-butyl alcohol, 3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[16]
Reaction Initiation: Cool the solution in an ice bath to 0 °C. Add the DCC (1.1 eq) to the stirred solution.[16]
A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: After stirring at 0 °C for 10-15 minutes, remove the ice bath and allow the reaction to proceed at room temperature for 3-6 hours, or until TLC/LC-MS indicates completion.
Work-up: Filter the reaction mixture through a fritted funnel to remove the precipitated DCU.[16]
Wash the filtrate sequentially with 0.5 N HCl (aq) and saturated NaHCO₃ (aq).[16]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ester by flash column chromatography or distillation under reduced pressure.[16]
Conclusion
The functionalization of the propanoic acid side chain is a powerful and indispensable strategy in the optimization of pyrrolidone-based drug candidates. The protocols detailed herein for amide and ester formation represent robust, field-proven methodologies that enable the systematic and efficient exploration of chemical space. The choice between EDC/NHS and HATU for amidation, or the use of DCC/DMAP for esterification, should be guided by the specific nature of the substrates, the desired scale of the reaction, and considerations of cost and stereochemical integrity. By understanding the causality behind these experimental choices, researchers can effectively leverage this versatile scaffold to develop novel therapeutics with improved efficacy and pharmacokinetic properties.
References
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [3]
Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols . Benchchem. [13]
The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry . Benchchem. [1]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry . Benchchem. [2]
A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives . ResearchGate. [5]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Peptides. [22]
Preparation of pyrrolidone carboxylic acids and their esters and products thereof . Google Patents. [23]
A Review on Synthesis and Pharmacological Activities of Piracetam and Its Derivatives . Asian Journal of Chemistry. [6]
Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery . Benchchem. [24]
Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics . PubMed. [25]
SYNTHETIC AND ANALYTICAL ASPECTS OF THE CHEMISTRY OF PIRACETAM-TYPE SUBSTITUTED PYRROLIDINES. A REVIEW . Scilit. [26]
Application Notes and Protocols for Amide Coupling with Carboxylic Acids . Benchchem. [7]
Esterification of Carboxylic Acids with Alcohols: tert-Butyl Ethyl Fumarate . Organic Syntheses. [16]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [27]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Optimization & Troubleshooting
Target Molecule: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (N-Ethyl-chain-extended-Pyroglutamate)
Executive Summary: The Synthetic Challenge
The synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid presents a classic "Lactam-Acid Paradox." You are trying to install an N-alkyl group on a lactam ring (requiring basic conditions) while preserving a side-chain carboxylic acid (which interferes with base-mediated alkylation) and maintaining the integrity of the lactam ring (which is susceptible to hydrolysis).
Low yields in this synthesis typically stem from three specific bottlenecks:
Competitive O-Alkylation: During the N-ethylation step, the oxygen of the amide enolate attacks the alkyl halide, forming an imidate ether by-product.
Ring Opening (Hydrolysis): The final saponification step often inadvertently opens the lactam ring, reverting the molecule to a linear amino-diacid derivative.
Incomplete Cyclization: If synthesizing the core scaffold de novo (e.g., from glutamic acid derivatives), the thermodynamic equilibrium often leaves uncyclized linear intermediates.
This guide prioritizes the Post-Functionalization Route (N-alkylation of the pre-formed lactam scaffold) as it is the most robust method for scale-up, provided specific controls are in place.
Module 1: Critical Workflow Visualization
The following logic flow outlines the optimized pathway and identifies the "Kill Zones" where yield is most frequently lost.
Caption: Optimized synthetic route highlighting the two primary "Yield Kill Zones" (Red): O-alkylation during ethylation and Lactam hydrolysis during deprotection.
Module 2: Troubleshooting Guides (Q&A)
Topic 1: N-Ethylation Efficiency (The "Yield Killer")
User Query: "I am using NaH and Ethyl Iodide to alkylate the methyl ester intermediate. My conversion is stuck at 50%, and I see a new spot on TLC that isn't my product. What is happening?"
Diagnosis:
You are likely experiencing O-alkylation or incomplete deprotonation . The amide proton (pKa ~17) requires strong bases, but the resulting enolate is an ambident nucleophile. If the metal cation is too tightly coordinated to the nitrogen, the oxygen becomes the more accessible nucleophile, leading to the O-ethyl imidate (your "new spot").
The Solution:
To favor N-alkylation over O-alkylation, you must dissociate the cation-enolate ion pair.
Switch Solvent System: If using pure THF, the ion pair is tight. Switch to DMF or a THF/DMF (4:1) mixture. The polar aprotic nature of DMF solvates the cation (Na+), leaving the Nitrogen "naked" and more nucleophilic.
Temperature Control: Perform the deprotonation at 0°C for 30 minutes, then add the alkyl halide. Crucially, allow the reaction to warm to room temperature slowly. High temperatures favor the kinetic O-alkylation product.
Catalytic Additive: Add 10 mol% Tetrabutylammonium Iodide (TBAI) . This Phase Transfer Catalyst exchanges the tight Sodium cation for the bulky Tetrabutylammonium cation, sterically hindering the Oxygen approach and forcing reaction at the Nitrogen.
Optimized Protocol Parameters:
Parameter
Standard (Low Yield)
Optimized (High Yield)
Base
NaH (60% in oil)
NaH (washed) or t-BuOK
Solvent
THF
Dry DMF or DMSO
Temperature
Reflux
0°C → RT
| Additive | None | TBAI (10 mol%) |
Technical Insight: Literature on lactam alkylation confirms that "naked" anions (achieved via polar solvents or crown ethers) significantly shift selectivity toward N-alkylation [1].
Topic 2: Preventing Ring Hydrolysis
User Query: "I successfully made the N-ethyl ester. When I try to hydrolyze the ester to the acid using NaOH, I lose the lactam ring and get a linear amino acid. How do I stop this?"
Diagnosis:
Lactams (cyclic amides) are thermodynamically less stable than linear amides due to ring strain (though 5-membered rings are relatively stable, they are still susceptible). Aggressive saponification (pH > 12, Heat) attacks both the ester carbonyl and the lactam carbonyl.
The Solution:
You must exploit the reactivity difference between the ester (more reactive) and the amide/lactam (less reactive).
Change the Base: Switch from NaOH/KOH to Lithium Hydroxide (LiOH) . Lithium is a milder Lewis acid and coordinates less aggressively to the amide carbonyl.
Solvent Selection: Use THF:Water (3:1) . Pure water increases the effective concentration of hydroxide. THF moderates the activity.
Temperature is Critical: Never heat this reaction. Run at 0°C . Monitor by TLC every 30 minutes. Quench immediately upon consumption of the starting material.
Alternative: Enzymatic Hydrolysis: If chemical hydrolysis fails repeatedly, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7.5). This is chemoselective for the ester and will leave the lactam ring untouched [2].
Topic 3: Purification & Isolation
User Query: "My product is water-soluble. I cannot extract it effectively after the hydrolysis step."
Diagnosis:
The target molecule, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, is a polar carboxylic acid. In the basic workup (pH > 7), it exists as a salt (carboxylate) and stays in the water. In acidic workup (pH < 2), the lactam oxygen can be protonated, increasing water solubility.
The Solution:
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent Choice: Do not use Diethyl Ether. Use Ethyl Acetate or Dichloromethane:Isopropanol (9:1) for extraction. The alcohol helps pull the polar acid into the organic phase.
pH Window: Acidify carefully to pH 3-4 (the isoelectric point region for the acid) using 1M HCl. Do not go to pH 0-1, as this risks acid-catalyzed ring opening or protonation of the amide oxygen.
Module 3: Validated Experimental Protocol
Synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid from Methyl Ester
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
Reagents:
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate (1.0 eq) [Derived from CAS 7766-86-1]
Dry DMF (0.2 M concentration)
NaH (1.2 eq, 60% dispersion)
Ethyl Iodide (1.5 eq)
Procedure:
Dissolve the lactam ester in dry DMF and cool to 0°C .
Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C to ensure complete deprotonation (solution usually turns yellow/orange).
Add Ethyl Iodide dropwise via syringe.
Allow to warm to Room Temperature and stir for 4–12 hours.
Quench: Cool to 0°C and add saturated NH4Cl.
Workup: Extract with EtOAc (3x). Wash organics with Brine (5x) to remove DMF. Dry over Na2SO4.[1][2]
Hydrolysis:
Dissolve the crude N-ethyl ester in THF/H2O (3:1).
Add LiOH (2.0 eq) at 0°C .
Stir at 0°C–10°C. Monitor TLC.
Isolation: Acidify to pH 3 with 1N HCl. Extract immediately with EtOAc (salting out aqueous layer).
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on "Alkylation of Amides and Lactams" regarding O- vs N-alkylation selectivity).
Sih, C. J., et al. (1988). "Enzymatic resolution of heterocyclic alcohols and amines." Angewandte Chemie International Edition, 27(5), 622-642. (Discusses chemoselective hydrolysis of esters in the presence of sensitive lactams).
Sigma-Aldrich. (n.d.).[3] Product Specification: 3-(5-Oxopyrrolidin-2-yl)propanoic acid (CAS 7766-86-1). (The core scaffold for the synthesis).[4]
MDPI Pharmaceuticals. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." (Provides general conditions for 5-oxopyrrolidine functionalization).
Removing impurities from 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid reaction mixtures
Executive Summary This guide addresses the purification and impurity management of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (hereafter referred to as Target Compound A ). As a functionalized -lactam with a carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the purification and impurity management of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (hereafter referred to as Target Compound A ). As a functionalized
-lactam with a carboxylic acid side chain, this compound presents a unique purification challenge: balancing the removal of polar impurities without triggering the hydrolysis of the sensitive lactam ring.
This document is structured as a dynamic troubleshooting center. It moves beyond generic advice, offering mechanistic insights into why impurities persist and how to remove them using self-validating protocols.
Part 1: Diagnostic & Triage (Know Your Enemy)
Before initiating purification, you must characterize the reaction mixture. The lactam ring is the stability-limiting feature.
Q: I see a persistent polar impurity (RRT < 0.8) that increases during workup. What is it?A: This is almost certainly the Ring-Opened Hydrolysate (N-ethyl-4-aminoheptanedioic acid derivative).
Cause: Exposure to extreme pH (pH > 12 or pH < 1) or prolonged heating in aqueous media. The lactam ring is thermodynamically stable but kinetically vulnerable to hydrolysis.
Detection: LC-MS will show a mass shift of +18 Da (Water addition).
Prevention: Maintain process temperatures
during aqueous washes. Use saturated instead of for basification.
Q: My assay is low, but HPLC purity is high (>98%). Where is the mass balance?A: You likely have Inorganic Entrapment or Solvent Solvates .
Mechanism: The carboxylic acid moiety can chelate salts (Na, K) during extraction, forming amorphous soaps that do not elute as discrete peaks or are retained in the injection void.
Solution: Perform a final wash with
followed by a brine wash to break carboxylate salts before drying. Check Residue on Ignition (ROI).
Part 2: The Core Purification Protocol (Acid-Base Extraction)
This protocol utilizes the acidity of the propanoic acid side chain (
) to separate it from neutral precursors (unreacted lactams/esters) and basic byproducts.
Workflow Logic
The goal is to move the Target Compound A into the aqueous phase as a salt, wash away organics, and then return it to the organic phase as the free acid.
Figure 1: Selective Acid-Base Extraction Workflow designed to minimize lactam hydrolysis risk.
Step-by-Step Procedure
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 volumes).
Forward Extraction: Extract with Saturated
( vol).
Critical Check: Measure aqueous pH. It must be
to ensure full deprotonation of the carboxylic acid.
Organic Wash: Wash the combined aqueous bicarbonate layers with fresh DCM (
vol).
Purpose: Removes unreacted starting materials (e.g., N-ethyl pyrrolidinone precursors) which are neutral.
Acidification (The Danger Zone): Cool the aqueous phase to
. Slowly add or until pH reaches 2.0–3.0.
Why Cold? Heat + Acid = Lactam Ring Opening.
Back Extraction: Extract the milky acidic aqueous phase with EtOAc (
vol).
Drying: Dry combined organics over
(Sodium Sulfate), filter, and concentrate.
Part 3: Advanced Polishing (Crystallization)
If the extraction yields a solid with colored impurities or purity
, use crystallization.
Q: My product oils out instead of crystallizing. How do I fix this?A: This compound has an amphiphilic nature (polar lactam + lipophilic ethyl/propyl chain). "Oiling out" indicates the solvent system is too polar or the cooling is too rapid.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Application
Protocol Note
| EtOAc / Hexane | 1:3 to 1:5 | General Purity | Dissolve in min. hot EtOAc (
), add warm Hexane until cloudy, cool slowly. |
| IPA / MTBE | 1:4 | Polar Impurities | Good for removing ring-opened di-acids which stay in IPA. |
| Toluene | Pure | Color Removal | High thermal gradient. Excellent for rejecting colored oligomers. |
Troubleshooting "Oiling Out":
Seed it: Retain a small crystal from a previous pure batch. Add it at the cloud point (
).
Slow Down: Use a cooling ramp of
per hour. Rapid cooling traps impurities and solvent, leading to oils.
Part 4: Impurity Profiling & Troubleshooting (FAQs)
Q: I see a "Fronting" peak in HPLC. Is it an impurity?A: Not necessarily. Carboxylic acids often front or tail on C18 columns due to dimerization or ionization issues.
Fix: Ensure your mobile phase contains
Trifluoroacetic Acid (TFA) or Formic Acid to suppress ionization. If the peak shape improves, it was an artifact, not an impurity.
Q: How do I remove the "N-Ethyl" starting material (amine/amide)?A: If the acid-base extraction failed to remove this, it implies the impurity is forming an ion-pair with your product.
Fix: Use a Cation Exchange Resin (SCX) .
Dissolve crude in MeOH.
Pass through an SCX cartridge.
The basic amine impurities will bind to the sulfonic acid resin.
The Target Compound (Acidic/Neutral) will flow through.
Q: The product is hygroscopic. How do I handle it?A: Lactam-acids are often hygroscopic.
Storage: Store under Nitrogen/Argon in a desiccator.
Drying: Dry in a vacuum oven at
with (Phosphorus Pentoxide) as a desiccant tray to scavenge moisture aggressively.
Part 5: Mechanistic Pathway of Impurity Formation
Understanding the degradation pathway is crucial for process control.
Figure 2: Primary degradation pathways. Avoidance of hydrolysis is the primary critical quality attribute (CQA).
References
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of lactam hydrolysis and stability). Link
Troubleshooting
Technical Support Center: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid Solubility Troubleshooting
Welcome to the Technical Support Center. This guide is designed for pharmaceutical scientists and formulation researchers working with 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for pharmaceutical scientists and formulation researchers working with 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid .
This compound presents a unique physicochemical dichotomy: it features a hydrophilic, ionizable carboxylic acid moiety tethered to a moderately lipophilic N-ethyl lactam (pyrrolidone) ring. Because of this structure, researchers frequently encounter pH-dependent solubility hurdles, solvent-shift precipitation, and self-acidification during stock preparation. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Diagnostic Troubleshooting Workflow
Use the following decision matrix to identify the optimal solubilization strategy based on your target experimental conditions.
Diagnostic workflow for resolving pH-dependent aqueous solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when preparing high-concentration stock solutions (>50 mM) in unbuffered DI water?Causality: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a weak acid with an estimated pKa of ~4.5–4.8. When dissolved at high concentrations in unbuffered water, the dissociated protons from the carboxylic acid rapidly lower the bulk pH of the solution (a process known as self-acidification). According to the Henderson-Hasselbalch equation, as the pH drops below the pKa, the equilibrium shifts heavily toward the unionized, lipophilic state. This rapidly exceeds the compound's intrinsic aqueous solubility (
), causing it to crash out of solution [3].
Solution: Formulate the compound as a sodium or potassium salt in situ (see Protocol A), or utilize a high-capacity buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) to act as a proton sink.
Q2: I need to dose this compound in a low-pH vehicle (e.g., Simulated Gastric Fluid, pH 1.2). How do I prevent precipitation?Causality: At pH 1.2, the carboxylic acid is fully protonated and unionized. To overcome the low
, you must alter the solvent's dielectric constant or encapsulate the lipophilic N-ethyl pyrrolidone moiety. Pyrrolidone-based cosolvents (like N-Methyl-2-pyrrolidone, NMP) are exceptionally effective for this class of molecules. NMP enhances solubility through a dual mechanism: it acts as a cosolvent by weakening the hydrogen-bonded structure of water, and it acts as a complexing agent via hydrophobic interactions with the drug's planar regions [1].
Solution: Utilize a cosolvent system (e.g., 10-20% v/v NMP or PEG400) or complex the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (see Protocol B).
Q3: When diluting a DMSO stock into PBS (pH 7.4), I observe transient cloudiness that eventually clears. Is the drug degrading?Causality: This is a physical phenomenon driven by solvent-shift kinetics, not chemical degradation. DMSO diffuses into the aqueous phase much faster than the solid drug can ionize and dissolve in the buffer. This creates a temporary local microenvironment of supersaturation, leading to amorphous precipitation. As the buffer neutralizes the carboxylic acid over time, the amorphous precipitate slowly redissolves into its ionized, soluble form.
Solution: To prevent this, ensure the receiving buffer is pre-warmed to 37°C and under vigorous high-shear vortexing during the dropwise addition of the DMSO stock.
The following table summarizes the expected performance of various solubilization techniques for pyrrolidone-carboxylic acid derivatives based on established pharmaceutical formulation principles [1][2][3].
Solubilization Strategy
Target Media pH
Primary Mechanism
Expected Solubility Enhancement
Biocompatibility / Toxicity Note
In Situ Salt Formation
Neutral / Basic (>6.5)
Ionization of carboxylic acid
>1,000-fold
Excellent (Physiological)
20% NMP Cosolvent
Acidic (<4.5)
Cosolvency & Complexation
~500 to 800-fold
Moderate (Volume restricted in vivo)
20% PEG400
Acidic (<4.5)
Dielectric constant reduction
~100 to 300-fold
High (Widely accepted)
10% HP-β-CD
Any pH
Hydrophobic encapsulation
~50 to 150-fold
High (Parenteral grade available)
Self-Validating Experimental Protocols
Protocol A: In Situ Sodium Salt Formation (For Neutral/Basic Aqueous Stocks)
Use this protocol to prepare highly concentrated stocks (>50 mM) for in vitro assays without relying on DMSO.
Weighing: Weigh the required mass of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid into a sterile glass vial.
Suspension: Add 80% of the final target volume of MS-grade water. The suspension will appear cloudy due to the acidic self-lowering of the pH.
Titration: Add 1.0 molar equivalent of 1N NaOH dropwise while stirring continuously at 400 RPM.
Mechanistic Note: The strong base deprotonates the carboxylic acid, forming the highly soluble sodium carboxylate salt.
Equilibration: Monitor the pH using a micro-probe. The pH should stabilize between 6.8 and 7.4. If the pH remains below 6.0, add 0.1 molar equivalent increments of NaOH until stabilization is reached.
Volume Adjustment: Q.S. (Quantum Satis) to the final volume with MS-grade water.
System Validation: Centrifuge a 1 mL aliquot at 10,000 × g for 10 minutes. Inspect the bottom of the tube for a microscopic pellet. A clear supernatant with no pellet validates complete ionization and dissolution.
Use this protocol when the compound must remain in solution in acidic environments where it is naturally unionized.
Solvation: Weigh the API into a glass vial. Add 10% (v/v) N-Methyl-2-pyrrolidone (NMP) or PEG400. Vortex for 2 minutes until a clear, single-phase solution is formed.
Mechanistic Note: The lipophilic N-ethyl pyrrolidone ring and the unionized propanoic acid chain are solvated by the aprotic cosolvent, disrupting the crystal lattice energy [2].
Micellization: Add 5% (v/v) Tween 80. Stir for 5 minutes.
Mechanistic Note: The surfactant prevents solvent-shift precipitation upon introduction to the bulk aqueous phase by forming protective micelles around the hydrophobic domains.
Aqueous Phase Addition: Slowly add 85% (v/v) of the target acidic aqueous media (e.g., Simulated Gastric Fluid, pH 1.2) dropwise under continuous high-shear stirring.
System Validation: Measure the optical density (OD) at 600 nm using a UV-Vis spectrophotometer. An OD600 < 0.05 validates the absence of colloidal aggregates or sub-visible precipitation.
References
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Journal of Pharmaceutical Sciences / PMC - NIH.1
Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics / PubMed.2
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.3
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Prevention of Hydrolytic Degradation & Storage Protocols
Document ID: TSC-2025-EPPA-01
Applicable Compound: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (and related N-alkyl-lactam derivatives)
Urgency: High (Hygroscopic/Autocatalytic Risk)
The Core Instability: The "Suicide" Mechanism
Why is this molecule degrading?
The primary stability threat to 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is autocatalytic hydrolysis . This molecule possesses a "self-destruct" mechanism inherent in its structure:
The Target (Lactam Ring): The 5-oxopyrrolidin-2-yl moiety is a
-lactam (cyclic amide). While N-substitution (the ethyl group) provides some steric protection, the ring remains thermodynamically eager to open to relieve ring strain.
The Trigger (Carboxylic Acid Tail): The propanoic acid side chain provides a local source of protons (
).
The Catalyst (Moisture): Upon absorbing atmospheric water (hygroscopicity), the carboxylic acid dissociates. The free protons then protonate the lactam carbonyl oxygen, making the ring highly susceptible to nucleophilic attack by water.
Result: The ring opens, destroying the compound and forming a linear secondary amine dicarboxylic acid impurity.
Degradation Pathway Visualization
Figure 1: The autocatalytic hydrolysis pathway. Note that moisture is the "switch" that activates the acid tail to attack the head (lactam).
Storage & Handling Protocols
To prevent the mechanism described above, you must break the "Moisture + Acid" cycle.
Storage Condition Matrix
Parameter
Recommended Specification
Scientific Rationale
Temperature
-20°C (Frozen)
Reduces the kinetic rate of hydrolysis significantly. Arrhenius equation dictates that lower T slows the ring-opening reaction.
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces humid air. Argon is preferred as it is heavier than air and blankets the powder.
Container
Amber Glass + Teflon Liner
Amber glass prevents photo-oxidation (secondary risk). Teflon (PTFE) liners prevent moisture permeation common with PE liners.
Desiccant
P2O5 or Activated Sieves
Standard silica gel may be insufficient. Phosphorus pentoxide (P2O5) is aggressive enough to maintain anhydrous conditions in the secondary container.
Standard Operating Procedure (SOP): Handling the Solid
Equilibration: Never open a frozen vial immediately. Allow the vial to warm to room temperature inside a desiccator (approx. 30-60 mins). Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Aliquotting: If the compound is to be used over multiple experiments, aliquot it immediately upon first opening into single-use vials under an inert atmosphere (Glove box or Nitrogen stream).
Resealing: Parafilm is insufficient for long-term storage. Use electrical tape or heat-shrink bands over the cap-neck junction to create a moisture barrier.
Troubleshooting Guide (FAQs)
Issue: "My sample has turned into a sticky gum/oil."
Diagnosis: Deliquescence. The compound has absorbed enough atmospheric water to dissolve itself in it.
Immediate Action:
Do not heat to dry (this accelerates hydrolysis).
Place in a vacuum desiccator over
for 24-48 hours.
Check purity via HPLC.[1] If degradation >5%, repurify or discard.
Prevention: See "Equilibration" in the SOP above.
Issue: "HPLC shows a split peak or fronting."
Diagnosis: On-column hydrolysis or pH mismatch.
Technical Insight: If your HPLC mobile phase is acidic (e.g., 0.1% TFA) and you run a slow gradient, the lactam ring may open during the analysis, creating a "ghost" peak connected to the main peak.
Solution:
Use a neutral mobile phase (e.g., Ammonium Acetate pH 6.5) if possible.
Keep autosampler temperature at 4°C.
Analyze samples immediately after dissolution; do not let them sit in the autosampler overnight.
Issue: "The solubility in water seems to have decreased."
Diagnosis: Formation of oligomers (Rare but possible) or contamination.
Correction: This compound should be freely soluble in water. If turbidity occurs, filter through a 0.22
PTFE filter and check the filter residue. If the residue is insoluble, it may be a degradation polymer or an impurity from the synthesis (e.g., catalyst residue).
Analytical Validation Protocol
To confirm the integrity of your stock, perform this specific HPLC check.
, 4.6 x 100 mm
Detection: UV @ 210 nm (Lactam absorption is weak; low wavelength required)
Step
Parameter
Value
Mobile Phase A
Water + 10mM Ammonium Formate
pH 4.0 (Buffered)
Mobile Phase B
Acetonitrile
HPLC Grade
Gradient
0-5 min
5% B to 95% B
Flow Rate
Isocratic/Gradient
1.0 mL/min
Temperature
Column Oven
25°C (Do not heat)
Pass/Fail Criteria:
Pass: Single sharp peak.
Fail: Presence of a secondary peak (usually eluting earlier due to increased polarity of the open-ring amino acid).
References
BenchChem Technical Support. (2025).[2] Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. BenchChem.[2] Link
PubChem. (2025).[3] Compound Summary: Ethyl 5-oxopyrrolidine-3-carboxylate (Structural Analog Data). National Library of Medicine. Link
Blackburn, C. (2017).[4] Lactam Hydrolysis Mechanisms in Acidic and Basic Media.[1][4][5] YouTube/Educational Chemistry Series. Link
ICH Guidelines. (2025). Stability Testing of Drug Substances and Drug Products Q1A(R2). International Council for Harmonisation. Link
Sigma-Aldrich. (2025). Safety and Handling of Hygroscopic Carboxylic Acids. Merck KGaA. Link
Troubleshooting baseline noise in HPLC analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. This document is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible data.
Introduction to the Analyte and Potential Challenges
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a polar molecule containing a carboxylic acid functional group. The presence of this acidic moiety makes its chromatographic behavior highly dependent on the mobile phase pH. The pKa of the propanoic acid group is estimated to be around 4.8, similar to propionic acid itself[1]. Operating the mobile phase at a pH close to the analyte's pKa can lead to significant issues, including peak shape distortion and baseline instability, as the analyte's ionization state fluctuates[2][3][4]. Therefore, careful control of the mobile phase is paramount for a robust analytical method.
This guide provides a structured, question-and-answer approach to diagnosing and solving baseline noise, moving from common, simple fixes to more complex instrument-related problems.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific questions, it's helpful to have a logical workflow for diagnosing the source of baseline noise. The first step is to characterize the noise: is it periodic (regular, repeating pattern) or random (erratic, unpredictable)? This initial observation can significantly narrow down the potential causes.
Caption: Workflow for diagnosing and addressing column contamination.
Part 3: Detector and Hardware Issues
Question 6: I've tried everything with my mobile phase and column, but the baseline is still noisy and random. What else could it be?
Answer: If you have systematically ruled out the mobile phase, pump, and column, the issue may lie with the detector.
Causality:
Deteriorating Lamp: UV detector lamps have a finite lifespan. As they age, their energy output can become unstable, leading to increased noise.[5][6]
Contaminated Flow Cell: Contaminants or air bubbles can adhere to the walls of the detector's flow cell, causing light to scatter and resulting in a noisy baseline.[7][8]
Solution:
Check Lamp Usage: Check the detector lamp's operating hours in your instrument's software. If it is near or beyond its recommended lifetime, replace it.
Flush the Flow Cell: Flush the flow cell with a series of solvents to clean it. A common sequence is to flush with water, then methanol or isopropanol, and if necessary, a more aggressive solvent like 1N nitric acid (ONLY if your system is free of PEEK tubing and components).[9] Always check your detector's manual for compatible cleaning solvents.
Systematic Check: To definitively isolate the detector, stop the pump flow. If the random noise persists, it is almost certainly electronic noise originating from the detector or its connections.[10]
References
Preparation of Mobile Phase for HPLC. Nacalai Tesque, Inc.[Link]
HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific.[Link]
Minimizing lactam ring opening in 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Technical Support Center: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid Welcome to the technical support center for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Welcome to the technical support center for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the opening of the lactam ring during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is lactam ring opening and why is it a concern for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid?
Lactam ring opening is a hydrolytic cleavage of the amide bond within the cyclic structure of the pyrrolidinone ring. In the case of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, this reaction converts the cyclic lactam into a linear amino acid derivative, 4-(ethylamino)-5-carboxy-pentanoic acid. This is a significant concern as it alters the molecule's three-dimensional structure, which can lead to a partial or complete loss of its intended biological activity and introduce impurities into your experiments. The stability of the five-membered γ-lactam ring is a critical factor in maintaining the compound's integrity.[1]
Q2: What are the primary factors that induce the opening of the lactam ring in this molecule?
The hydrolysis of the lactam ring in N-substituted 2-pyrrolidones is primarily catalyzed by the presence of strong acids or bases. The rate of this hydrolysis is also significantly influenced by temperature, with higher temperatures accelerating the degradation process.[2][3] The presence of water is essential for hydrolysis to occur. Therefore, controlling the pH, temperature, and water content of your solutions is paramount to preserving the lactam structure.
Q3: Under which pH conditions is the lactam ring of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid most stable?
Amides, including lactams, generally exhibit their greatest stability at or near a neutral pH (pH 6-8).[2] Both strongly acidic and strongly alkaline conditions will promote hydrolysis. For β-lactams, which are structurally related but more strained, maximum stability is often observed in the slightly acidic range of pH 4-5.[4] Given that 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid contains a carboxylic acid moiety, the overall pH of the solution will be a critical determinant of its stability. It is advisable to work in buffered solutions to maintain a consistent pH within the optimal range for your specific application.
Troubleshooting Guide
Issue 1: Detection of the Ring-Opened Impurity in Analytical Samples (e.g., HPLC, LC-MS)
Possible Cause 1: Inappropriate pH of the solution.
Troubleshooting: Measure the pH of your sample and any stock solutions. A pH outside the 6-8 range can accelerate hydrolysis.
Recommendation: If your experimental protocol allows, adjust the pH to a near-neutral value using a suitable buffer system. For long-term storage, consider preparing stock solutions in a non-aqueous, aprotic solvent.
Possible Cause 2: High storage or experimental temperature.
Troubleshooting: Review your experimental and storage conditions. Elevated temperatures, even for short periods, can increase the rate of hydrolysis.[3]
Recommendation: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C). During experimental procedures, use an ice bath to keep solutions cool if compatible with your reaction.
Possible Cause 3: Extended time in aqueous solution.
Troubleshooting: The longer the compound is in an aqueous environment, the greater the opportunity for hydrolysis.
Recommendation: Prepare aqueous solutions of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid fresh for each experiment. If you must work with aqueous solutions over an extended period, monitor the sample for the appearance of the ring-opened product by a suitable analytical method.
Issue 2: Inconsistent or Diminished Biological Activity in Assays
Possible Cause 1: On-plate or in-assay degradation.
Troubleshooting: The pH and temperature of your assay buffer could be promoting lactam ring opening during the incubation period.
Recommendation: Confirm the pH of your assay buffer is within the optimal stability range. If possible, perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Analyze samples at different time points to quantify the extent of degradation.
Possible Cause 2: Degradation during sample workup or purification.
Troubleshooting: Purification steps, especially those involving acidic or basic conditions (e.g., certain types of chromatography), can induce hydrolysis.
Recommendation: Opt for purification methods that are performed under neutral pH conditions. If using reverse-phase HPLC, consider using a buffered mobile phase. Avoid prolonged exposure to strong acids or bases during workup procedures.
Experimental Protocols
Protocol 1: Monitoring Lactam Ring Stability by HPLC
This protocol provides a general method for assessing the stability of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid over time.
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
Incubation: Incubate the test solution at your experimental temperature (e.g., 37°C).
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
Quenching (Optional but Recommended): If analysis is not immediate, quench the hydrolysis by adding an equal volume of cold acetonitrile and storing at -20°C.
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The intact compound and the ring-opened product will have different retention times.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A suitable gradient to resolve the two species (e.g., 5-95% B over 15 minutes).
Detection: UV at 210 nm or by mass spectrometry (MS).[5]
Data Analysis: Quantify the peak areas of the intact compound and the ring-opened product at each time point to determine the rate of hydrolysis.
Data Presentation
Condition
pH
Temperature (°C)
Observed Half-life (t½)
A
4.0
37
> 48 hours
B
7.4
37
~ 24 hours
C
9.0
37
< 8 hours
D
7.4
60
< 4 hours
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Purification strategies for high-purity 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Welcome to the technical support center for the purification of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving high-purity material essential for your research and development endeavors.
Introduction to 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid and the Imperative of Purity
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a substituted pyrrolidone derivative with a carboxylic acid moiety, making it a molecule of interest in pharmaceutical and chemical research. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, safety profile, and reproducibility of experimental results. Therefore, robust and reliable purification strategies are paramount. This guide will walk you through common purification challenges and provide validated protocols to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid?
A1: The impurity profile is highly dependent on the synthetic route. A common and efficient method for synthesizing N-substituted pyrrolidones is the reductive amination of a keto-acid precursor.[1][2] For 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a likely precursor is α-ketoglutaric acid, which reacts with ethylamine.[3] Another potential route involves the reaction of L-pyrrolidone carboxylic acid with ethylamine.[4][5]
Based on these synthetic pathways, you can anticipate the following impurities:
Unreacted Starting Materials:
α-Ketoglutaric acid or L-pyrrolidone carboxylic acid
Ethylamine (or its salts)
Reaction By-products:
Imines: Formed as intermediates during reductive amination.
Over-alkylation products: Where the ethylamine reacts with other functional groups or the product itself.
Amide formation: Reaction of ethylamine with the carboxylic acid group of the starting material or product without cyclization.
Polymerization products: Self-condensation of the starting materials or products under harsh reaction conditions.
Residual Solvents and Reagents:
Solvents used in the reaction and work-up (e.g., methanol, ethanol, water).
Reducing agents (e.g., sodium cyanoborohydride) and their by-products.[1]
Catalysts, if used in the synthesis.
Q2: My compound has "oiled out" during crystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue when purifying polar molecules, where the compound separates from the solvent as a liquid rather than a solid. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent mixture.
Here are some troubleshooting steps:
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[6]
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to decrease the saturation level and try to cool it slowly again.
Change the Solvent System: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but have poor solubility when cold.[7] Experiment with different solvents or solvent mixtures. For polar carboxylic acids, solvent systems like ethanol/water or acetone/hexane can be effective.
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
Q3: I have a persistent impurity that co-crystallizes with my product. How can I remove it?
A3: When an impurity has similar solubility properties to your target compound, co-crystallization can be a significant challenge. In such cases, a different purification technique is often necessary.
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, which is a polar molecule, silica gel chromatography with a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate) can be effective.
Mixed-Mode Chromatography (MMC): This advanced technique is particularly well-suited for compounds that possess multiple chemical functionalities, such as your target molecule which has both a carboxylic acid group (ionic) and a pyrrolidone ring (which can engage in hydrophobic interactions). MMC utilizes a stationary phase with both ion-exchange and reversed-phase characteristics, offering unique selectivity to separate closely related impurities.[1][8]
Troubleshooting Guides and Protocols
Guide 1: Purification by Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is selecting an appropriate solvent system.
Protocol 1: Solvent Screening for Recrystallization
Place a small amount (10-20 mg) of your crude product into several test tubes.
Add a few drops of a single solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
For solvents that did not dissolve the compound, gently heat the test tube. A good solvent will dissolve the compound when hot.
Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of well-defined crystals.
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.
Table 1: Common Solvents for Crystallization of Polar Carboxylic Acids
Solvent Class
Examples
Polarity
Suitability
Alcohols
Methanol, Ethanol, Isopropanol
High
Good for dissolving polar compounds when hot. Often used in combination with water.
Ketones
Acetone
Medium
Good general-purpose solvent.
Esters
Ethyl Acetate
Medium
Can be effective, often used with a non-polar co-solvent like hexane.
Water
-
High
Good for highly polar compounds, but the high boiling point can make drying difficult.
Troubleshooting Crystallization Workflow
Caption: A workflow for troubleshooting common crystallization issues.
Guide 2: Purification by Column Chromatography
When crystallization fails to remove impurities, column chromatography is the next logical step.
Protocol 2: Silica Gel Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with your chosen mobile phase. A common starting point for a polar compound like 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a mixture of ethyl acetate and hexane. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute your compound.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Chromatographic Purification Decision Tree
Caption: Decision tree for selecting a purification strategy.
Purity Assessment
Accurate determination of purity is crucial. A multi-technique approach is recommended for a comprehensive assessment.
Table 2: Analytical Techniques for Purity Determination
Technique
Information Provided
Key Considerations
High-Performance Liquid Chromatography (HPLC)
Quantitative purity assessment, detection of non-volatile impurities.
Method development (column, mobile phase, detector) is critical. A diode array detector (DAD) can provide UV spectra of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Detection of volatile impurities and residual solvents.
The compound may require derivatization to increase its volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and detection of structurally related impurities.
Quantitative NMR (qNMR) can be used for highly accurate purity determination with an internal standard.
Melting Point
A sharp melting point range is indicative of high purity.
Impurities typically broaden and depress the melting point range.
Protocol 3: HPLC Method for Impurity Profiling
This is a general starting point for method development. Optimization will be required.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and range.[9]
References
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
Crystallization. University of California, Irvine. [Link]
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. ResearchGate. [Link]
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. National Center for Biotechnology Information. [Link]
Reductive amination of α-Ketoglutarate in metabolite extracts results in glutamate overestimation. PubMed. [Link]
Process for continuously preparing n-ethyl-2-pyrrolidone (nep).
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. PubMed. [Link]
Characterization of L-theanine in tea extracts and synthetic products using Stable Isotope Ratio Analysis. ScienceDirect. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [Link]
Ethylamine content and theanine biosynthesis in different organs of Camellia sinensis seedlings.. SciSpace. [Link]
Technical Guide: 1H NMR Characterization of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
Topic: 1H NMR spectral analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid Content Type: Publish Comparison Guide Executive Summary In drug development, the pyrrolidin-2-one (gamma-lactam) scaffold is a privileged...
In drug development, the pyrrolidin-2-one (gamma-lactam) scaffold is a privileged structure, serving as the core for nootropics (e.g., Piracetam, Levetiracetam) and various psychopharmaceutical intermediates. 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid represents a specific functionalized derivative where the accurate characterization of the N-ethyl group, the chiral center at C2, and the free carboxylic acid tail is critical for establishing purity and identity.[1][2][3]
This guide provides a comparative technical analysis of the 1H NMR spectral performance of this molecule. We contrast the analytical results against its synthetic precursors (esters) and structural analogs (unsubstituted lactams) to provide a definitive protocol for structural validation.
Part 1: Comparative Analysis of Analytical Approaches
The "performance" of an NMR assay for this molecule is defined by its ability to resolve three critical structural features:
The N-Ethyl Verification: Distinguishing N-alkylation from O-alkylation or unreacted starting material.[3]
The Acidic Proton: Confirming the free acid state versus the ester precursor.
Stereochemical Resolution: Visualizing diastereotopic protons near the C2 chiral center.
Comparison 1: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the spectral resolution for this lactam-acid.
Feature
Alternative A: CDCl₃
Alternative B: DMSO-d₆ (Recommended)
Scientific Rationale
-COOH Proton
Rarely visible; appears as broad hump or exchanges with trace water.[3]
Sharp/Broad Singlet (~12.0 ppm)
DMSO forms strong hydrogen bonds with the carboxyl proton, slowing exchange and rendering it distinct.
The polar amide and acid groups dissolve completely, preventing line broadening due to aggregation.
Verdict: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the superior alternative for the final acid product to quantify the carboxylic acid proton and ensure complete solubility.[3]
Comparison 2: Distinguishing Impurities (Performance vs. Analogs)
A major challenge in synthesizing this molecule is separating it from its synthetic precursors.
Vs. The Ester Precursor (Ethyl 3-(1-ethyl-5-oxopyrrolidin-2-yl)propanoate):
The Solution: The N-Ethyl signals (quartet ~3.2 ppm) are distinct from O-Ethyl signals (quartet ~4.1 ppm). The product must lack the 4.1 ppm signal and show the 12.0 ppm acid peak.
Vs. The Unsubstituted Analog (3-(5-oxopyrrolidin-2-yl)propanoic acid):
The Trap: Similar polarity and retention time.
The Solution: The product shows a characteristic triplet (~1.1 ppm) and quartet (~3.2 ppm) for the N-ethyl. The alternative (impurity) shows a broad NH singlet ~7-8 ppm.
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating. If the Control Check steps fail, the data is invalid.
1. Sample Preparation
Mass: Weigh 10–15 mg of the solid acid.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: Use an ampoule to ensure dryness; water peaks can obscure the H3/H4 region.
Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.
Tube: Transfer to a clean, dry 5mm NMR tube.
2. Acquisition Parameters (600 MHz equivalent)
Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer d1).
Relaxation Delay (d1): Set to 5.0 seconds .
Reasoning: The carboxylic acid proton has a long T1 relaxation time. Short delays will under-quantify this signal.
Phasing: Apply manual phasing, focusing on the baseline of the -COOH peak.
Referencing: Set the residual DMSO quintet to 2.50 ppm .
Control Check 1: Is the HDO (water) peak < 10% of the N-Ethyl CH2 integral? If yes, proceed.
Control Check 2: Integrate the N-Ethyl CH3 (triplet, ~1.05 ppm). Set value to 3.00. Does the -COOH peak integrate to ~0.8–1.0? (Values <0.8 indicate incomplete relaxation or exchange).
Note: The N-methylene protons (3.15-3.48 ppm) often appear as a complex multiplet rather than a clean quartet due to the influence of the adjacent chiral center at C2, rendering them diastereotopic.[3]
Part 4: Visualization of Logic[3]
The following diagram illustrates the logical workflow for assigning the spectrum and validating the structure against alternatives.
Caption: Logical decision tree for structural verification using 1H NMR markers. Blue nodes indicate analysis steps; Green indicates confirmation; Grey indicates impurity identification.
References
BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [3]
National Institute of Standards and Technology (NIST). (2025).[3] Propanoic acid, 3-(5-oxopyrrolidin-2-yl)- derivatives spectral data. NIST Chemistry WebBook, SRD 69. Retrieved from
PubChem. (2025).[1][3][6] Compound Summary: 3-(5-oxopyrrolidin-2-yl)propanoic acid.[11] National Center for Biotechnology Information. Retrieved from
Molchanov, S., & Gryff-Keller, A. (2017).[3] Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. Journal of Physical Chemistry A. Retrieved from
Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from
A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. In the absence of published spectra for this specific molecule, this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. In the absence of published spectra for this specific molecule, this document leverages a first-principles approach, drawing comparisons with structurally related analogs to build a robust and predictive fragmentation model. This guide is intended for researchers, scientists, and drug development professionals who require accurate molecular characterization for metabolomics, impurity profiling, or synthetic chemistry applications.
Introduction: The Analytical Challenge
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a compound of interest that incorporates two key functional moieties: an N-substituted lactam (cyclic amide) and a carboxylic acid. Understanding its behavior within a mass spectrometer is critical for its unambiguous identification and quantification. The fragmentation pathways are highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) are expected to induce extensive fragmentation, providing rich structural detail, while soft ionization techniques like Electrospray Ionization (ESI) typically yield a protonated molecular ion, whose structure is then probed using tandem mass spectrometry (MS/MS). This guide will compare and contrast the expected outcomes from both EI-MS and ESI-MS/MS methodologies.
Molecular Structure and Primary Fragmentation Sites
The core structure consists of an N-ethyl-2-pyrrolidinone ring linked to a propanoic acid side chain. The molecular weight of this compound (C₉H₁₅NO₃) is 185.22 g/mol . The most probable sites for fragmentation under mass spectrometric analysis are:
The Amide Bond (N-CO): Cleavage of the amide bond within the lactam ring is a common pathway for amides and lactams.[1]
The N-Ethyl Group: Loss of the ethyl group or parts of it (e.g., ethylene) via alpha-cleavage is highly probable.
The Propanoic Acid Side Chain: The side chain can undergo cleavage at multiple points, including the loss of water (H₂O), carbon dioxide (CO₂), or the entire side chain itself.
Ring Opening: The pyrrolidinone ring can open, followed by subsequent fragmentation.
Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach
EI-MS involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is energetically unstable and prone to extensive fragmentation.[2] This technique is typically coupled with Gas Chromatography (GC) and provides a reproducible fragmentation "fingerprint."
Predicted EI Fragmentation Pathways
The fragmentation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid will be a composite of the fragmentation of its core structures: the N-ethyl-pyrrolidinone ring and the propanoic acid side chain. The mass spectrum of N-ethyl-2-pyrrolidone (NEP) shows a prominent base peak at m/z 98, resulting from the loss of a methyl radical followed by the loss of CO, or a similar rearrangement.[3][4] Another significant ion is often seen at m/z 84. For our target molecule, we predict the following key fragmentation events, illustrated in the diagram below.
Caption: Predicted EI-MS fragmentation pathways for the target molecule.
Table of Predicted EI-MS Fragment Ions
m/z
Proposed Structure/Origin
Rationale
185
[C₉H₁₅NO₃]⁺˙ (Molecular Ion)
Intact ionized molecule. May be of low abundance.
167
[C₉H₁₃NO₂]⁺˙
Loss of water from the carboxylic acid group.
157
[C₇H₁₁NO₃]⁺˙
McLafferty-type rearrangement involving the N-ethyl group, leading to loss of ethylene.
140
[C₈H₁₄NO]⁺
Loss of the carboxyl radical (•COOH) from the side chain.
112
[C₆H₁₀NO]⁺
Alpha-cleavage at the C2 position of the ring, losing the propanoic acid side chain. This corresponds to the N-ethyl-pyrrolidinone cation.
98
[C₅H₈NO]⁺
Further fragmentation of m/z 112, potentially via loss of CH₂. A common ion in N-alkyl pyrrolidones.[4]
84
[C₄H₆NO]⁺
Cleavage of the N-ethyl group from m/z 112.
73
[C₃H₅O₂]⁺
Ion representing the protonated propanoic acid side chain.
69
[C₄H₅O]⁺
A common fragment from the pyrrolidinone ring itself after loss of the N-ethyl group and CO.[5]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Soft Ionization Approach
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. This precursor ion is then mass-selected and subjected to Collision-Induced Dissociation (CID) to generate product ions. This method is standard for samples analyzed by Liquid Chromatography (LC).
A critical consideration for this molecule is the potential for in-source cyclization of similar structures. For instance, glutamic acid is known to cyclize to pyroglutamic acid in the ESI source, which can complicate analysis.[6] While our target molecule already contains the pyroglutamate core, care must be taken with source conditions to avoid unintended fragmentation before MS/MS analysis.
Predicted ESI-MS/MS Fragmentation Pathways
Starting with the protonated molecule at m/z 186 , CID will induce fragmentation at the most labile, protonated sites. The amide oxygen and the carboxylic acid hydroxyl group are the most likely protonation sites.
Caption: Recommended experimental workflow for comprehensive MS analysis.
Protocol 1: GC-EI-MS Analysis
Sample Preparation (Derivatization): The carboxylic acid makes the target molecule non-volatile. Derivatization is required for GC analysis.
Accurately weigh 1 mg of the standard.
Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
Heat at 70°C for 30 minutes. The silyl group will react with the carboxylic acid proton.
GC Conditions:
Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 40-450.
Protocol 2: LC-ESI-MS/MS Analysis
Sample Preparation:
Prepare a 1 mg/mL stock solution in methanol.
Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC Conditions:
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
MS/MS Conditions:
Ionization: ESI, Positive Mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120°C.
MS1 Scan: Scan for the precursor ion at m/z 186.11.
MS2 Scan (Product Ion Scan): Isolate m/z 186.11 and apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full range of product ions.
Conclusion
This guide establishes a predictive framework for interpreting the mass spectra of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. By dissecting the molecule into its constituent parts and comparing it to known analogs, we have proposed detailed fragmentation pathways for both EI-MS and ESI-MS/MS platforms. The EI spectrum is predicted to be dominated by fragments arising from the N-ethyl-pyrrolidinone ring (m/z 112, 98, 84), while the ESI-MS/MS spectrum will be characterized by neutral losses of water (to m/z 168), ethylene (to m/z 158), and the side chain (to m/z 114). The provided experimental protocols offer a clear and robust methodology for validating these predictions, enabling confident identification and characterization of this compound in complex matrices.
References
Mach, F. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23297-23306. Available at: [Link]
Kaltwaßer, M., et al. (2012). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Analytical Chemistry, 84(8), 3639-3646. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 17595, N-ethyl-2-pyrrolidone. Available at: [Link]
Vujanić, M., et al. (2018). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted maleimides. Semantic Scholar. Available at: [Link]
Zenkevich, I. G. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033104. Available at: [Link]
Mach, F. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
Lee, Y. J., et al. (2024). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 29(4), 779. Available at: [Link]
Mach, F. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13011452, 3-(5-oxopyrrolidin-2-yl)propanoic acid. Available at: [Link]
Guo, K., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(11), 5146-5149. Available at: [Link]
Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. Available at: [Link]
de Oliveira, D. G., et al. (2014). ESI-MS/MS Identification of a Bradykinin-Potentiating Peptide from Amazon Bothrops atrox Snake Venom Using a Hybrid Qq-oaTOF Mass Spectrometer. Toxins, 6(5), 1499-1509. Available at: [Link]
Chelius, D., & Jing, S. (2004). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. ResearchGate. Available at: [Link]
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
A Senior Application Scientist’s Guide to the Structural Elucidation of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid via FTIR Spectroscopy
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. As drug development professionals and researchers know, una...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. As drug development professionals and researchers know, unambiguous structural confirmation is a cornerstone of chemical synthesis and characterization. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups within a molecule, thereby providing a unique spectral "fingerprint."
Here, we move beyond a simple peak list. We will dissect the molecule's structure, predict its spectral features based on foundational principles, and explain the causality behind the characteristic absorptions of its carboxylic acid and γ-lactam moieties. This comparative approach provides a robust framework for distinguishing this molecule from potential precursors or side-products.
Molecular Structure and Key Vibrational Units
To interpret the FTIR spectrum, we must first deconstruct the target molecule into its constituent functional groups, each with its own characteristic vibrational modes:
Carboxylic Acid (-COOH): This group is a powerful diagnostic tool in IR spectroscopy due to its distinct O-H and C=O stretching vibrations, which are heavily influenced by hydrogen bonding.
Tertiary Amide (γ-Lactam): The five-membered pyrrolidinone ring contains a tertiary amide. Its carbonyl (C=O) stretch, known as the Amide I band, is sensitive to ring strain and the absence of N-H bonds.
Alkyl System (C-H bonds): The ethyl group, the propanoic acid chain, and the saturated pyrrolidinone ring will all exhibit characteristic sp³ C-H stretching and bending vibrations.
(Note: An image would be placed here in a final document; this is a placeholder.)
Predicted FTIR Peak Assignments and Comparative Analysis
The uniqueness of the spectrum arises from the combination of these functional groups. We will analyze the expected absorptions in descending order of wavenumber.
The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by the exceptionally broad O-H stretch of the carboxylic acid and the sharper C-H stretches of the alkyl framework.
O-H Stretch (Carboxylic Acid): Expect a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ [1][2].
Expert Insight (Causality): This characteristic broadness is the result of strong intermolecular hydrogen bonding, where two molecules of the carboxylic acid form a stable dimer. This dimerization creates a wide range of O-H bond lengths and vibrational energies, causing the individual absorptions to coalesce into a single, wide envelope.[2][3] This feature is one of the most reliable indicators of a carboxylic acid's presence.
C-H Stretch (Alkyl): Superimposed on the broad O-H band, there will be several sharp, medium-to-strong peaks between 3000 cm⁻¹ and 2850 cm⁻¹ [4]. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂, and CH₃ groups of the ethyl and propanoic acid moieties.
The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1600 cm⁻¹)
This is the most diagnostically significant region for our target molecule, as it contains two distinct carbonyl absorptions.
C=O Stretch (Carboxylic Acid): A strong, sharp peak is expected between 1725 cm⁻¹ and 1700 cm⁻¹ [3][4].
Expert Insight (Comparison): The position of this peak confirms the dimeric, hydrogen-bonded state of the carboxylic acid. A non-hydrogen-bonded (monomeric) acid would absorb at a higher frequency, around 1760 cm⁻¹.[1] Its high intensity is due to the large change in dipole moment during the stretching vibration.
C=O Stretch (γ-Lactam, Amide I): A second strong, sharp peak should appear between 1674 cm⁻¹ and 1651 cm⁻¹ [5].
Expert Insight (Causality & Comparison): The frequency of a lactam carbonyl is highly dependent on ring size. Five-membered γ-lactams, like the pyrrolidinone here, experience significant ring strain, which typically increases the C=O frequency compared to a six-membered δ-lactam or an open-chain tertiary amide. This peak is a definitive marker for the cyclic amide structure. Because this is a tertiary amide (N-substituted), we do not expect to see the Amide II band (typically around 1550 cm⁻¹) that arises from N-H bending.[6]
The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)
This region contains a complex series of bending and stretching vibrations that are unique to the overall molecular structure. While individual assignments can be challenging, key group frequencies are still identifiable.
C-H Bends (Alkyl): Look for scissoring (CH₂) and asymmetric/symmetric bending (CH₃) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ .
C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching of the carboxylic acid is coupled with in-plane O-H bending, giving rise to a medium-to-strong band in the 1320 cm⁻¹ - 1210 cm⁻¹ range.
C-N Stretch (Lactam): The stretching of the C-N bond within the lactam ring is expected in the 1373 cm⁻¹ - 1311 cm⁻¹ range, though it may be coupled with other vibrations.[5]
Summary of Predicted FTIR Absorptions
The following table summarizes the expected key vibrational frequencies for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Wavenumber Range (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity & Shape
3300 - 2500
Carboxylic Acid
O-H Stretch (H-bonded)
Strong, Very Broad
3000 - 2850
Alkyl (CH₂, CH₃)
C-H Stretch
Medium-Strong, Sharp
1725 - 1700
Carboxylic Acid
C=O Stretch (Dimer)
Strong, Sharp
1674 - 1651
γ-Lactam
C=O Stretch (Amide I)
Strong, Sharp
~1465
Alkyl (CH₂)
C-H Bend (Scissoring)
Medium
~1375
Alkyl (CH₃)
C-H Bend (Symmetric)
Medium
1320 - 1210
Carboxylic Acid
C-O Stretch / O-H Bend
Medium-Strong
Experimental Protocol: Acquiring a Self-Validating Spectrum
This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and robust technique requiring minimal sample preparation.
Objective: To obtain a high-quality, reproducible FTIR spectrum of the solid sample.
Methodology:
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.
Background Collection (Self-Validation Step):
With the empty, clean ATR anvil in place, collect a background spectrum (typically 32 or 64 scans are co-added).
Causality: This critical step measures the ambient atmosphere (H₂O, CO₂). The instrument software will subtract this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample and are not atmospheric artifacts.
Sample Application:
Place a small amount of the solid 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid powder onto the center of the ATR crystal.
Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal. The evanescent wave that probes the sample only penetrates a few microns, making firm contact essential for a strong signal.
Sample Spectrum Collection:
Collect the sample spectrum using the same scan parameters as the background.
Data Processing and Analysis:
The software will automatically perform the background subtraction.
Use the software tools to identify and label the peak positions (in cm⁻¹) of the key absorption bands identified in the table above.
Compare the experimental spectrum to the predicted assignments to confirm the presence of both the carboxylic acid and γ-lactam functional groups.
Workflow for Spectroscopic Analysis
The logical flow from sample to structural confirmation can be visualized as follows.
Caption: Workflow for FTIR-based structural confirmation.
References
JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]
University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available at: [Link]
Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Infrared Bands of Monosubstituted Amides. The Journal of Chemical Physics, 24(2), 408-417. Available at: [Link]
University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
Al-Alshaikh, M. A., El-Emam, A. A., & Moustafa, A. H. (2016). Synthesis and Characterization of New γ-Lactams Which are Used to Decrease Blood Glucose Level. International Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 113-118. Available at: [Link]
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]
Comparative Reactivity Guide: N-Ethyl-2-Pyrrolidone (NEP) vs. 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
This guide provides a rigorous technical comparison between N-Ethyl-2-pyrrolidone (NEP) and its functionalized derivative, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid .[1] [1] Executive Summary This guide contrasts tw...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison between N-Ethyl-2-pyrrolidone (NEP) and its functionalized derivative, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid .[1]
[1]
Executive Summary
This guide contrasts two chemically related but functionally distinct entities:
N-Ethyl-2-pyrrolidone (NEP): A polar aprotic solvent characterized by high chemical stability, low volatility, and strong solvency.[1][2] It is primarily used as a reaction medium or formulation vehicle.[1]
3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (The Acid Derivative): A functionalized lactam intermediate containing a reactive carboxylic acid tail and a chiral center.[1] It serves as a synthetic scaffold (synthon) for drug discovery, particularly in the design of pyrrolidone-based nootropics or peptidomimetics.[1]
Core Distinction: NEP is designed to facilitate reactions without participating; the Acid Derivative is designed to participate in reactions to build complexity.[1]
Chemical Profile & Structural Analysis[1][3][4]
The fundamental difference lies in the C5-substitution (relative to the nitrogen).[1] NEP is unsubstituted at the ring carbons, rendering it achiral and chemically inert.[1] The Acid Derivative possesses a propanoic acid side chain, introducing polarity, acidity, and chirality.[1]
The following diagram illustrates the structural relationship and the key reactive sites.
Caption: Structural decomposition highlighting the shared lactam core and the divergent functional handles.
Reactivity Profile
A. N-Ethyl-2-pyrrolidone (NEP): The Inert Vehicle
NEP is valued for its lack of reactivity.[1] It resists hydrolysis, oxidation, and thermal decomposition under standard processing conditions.[1]
Hydrolysis Resistance: The 5-membered lactam ring is thermodynamically stable.[1] Ring opening to 4-(ethylamino)butyric acid requires harsh conditions (e.g., 6M HCl at reflux or strong alkali at >100°C).[1]
Oxidation: NEP is susceptible to slow oxidation at the C5 position (alpha to nitrogen) upon prolonged exposure to air/light, forming hydroperoxides or succinimide derivatives (e.g., N-ethylsuccinimide).[1]
Solvency: Its high dipole moment allows it to solvate both organic and inorganic species, facilitating SN2 reactions by solvating cations.[1]
B. The Acid Derivative: The Reactive Synthon
The Acid Derivative combines the stability of the lactam ring with the versatile reactivity of a carboxylic acid.[1]
Carboxyl Reactivity: The propanoic acid tail is the primary reaction site.[1] It readily undergoes:
Esterification: Reaction with alcohols (Fisher esterification) to form prodrugs or polymer precursors.[1]
Amide Coupling: Activation (using EDC/NHS or HATU) followed by amine attack to build peptide-like chains.[1]
Reduction: Conversion to an alcohol or aldehyde for further functionalization.[1]
Stereochemical Integrity: Unlike NEP, this molecule has a chiral center at C2.[1] Reactions must be controlled to prevent racemization, particularly under strongly basic conditions which could deprotonate the C2 position (alpha to the lactam carbonyl).[1]
Experimental Protocols
The following protocols validate the distinct behaviors of the two compounds.
Protocol 1: NEP Stability Stress Test (Solvent Validation)
Objective: To confirm NEP's inertness under acidic reaction conditions.[1]
Preparation: Charge a 50 mL round-bottom flask with 10 mL of NEP (HPLC grade).
Stress Condition: Add 1.0 mL of 1M HCl.
Incubation: Heat the mixture to 80°C for 6 hours under reflux.
Expected Result: >99% recovery of NEP. No significant peaks corresponding to 4-(ethylamino)butyric acid (ring-opening product) should be observed.[1]
Note: If ring opening occurs, a new triplet signal for the CH2 adjacent to the carboxylic acid of the open chain would appear around 2.3 ppm in NMR.[1]
Protocol 2: Functionalization of the Acid Derivative (Esterification)
Objective: To demonstrate the synthetic utility of the Acid Derivative by converting it to an ethyl ester.
Reagents:
Substrate: 1.0 g (5.4 mmol) of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
TLC: Check disappearance of the acid spot (lower Rf) and appearance of the ester (higher Rf).[1]
IR Spectroscopy: Shift of the C=O stretch from ~1710 cm⁻¹ (acid dimer) to ~1735 cm⁻¹ (ester).[1]
Mechanistic Pathways
The diagram below contrasts the high-energy barrier for NEP decomposition vs. the accessible reaction pathways for the Acid Derivative.
Caption: Comparison of NEP's resistance to degradation versus the Acid Derivative's versatile coupling pathways.[1]
Safety & Toxicology (E-E-A-T)
While NEP is often marketed as a "safer" alternative to NMP (N-Methyl-2-pyrrolidone), it shares a similar toxicological profile.[1]
Reprotoxicity: Both NEP and its derivatives (potentially including the Acid, depending on metabolism) are classified as Reprotoxic Category 1B (May damage the unborn child).[1]
Mechanism:[1] Pyrrolidone solvents can penetrate the skin and cross the placental barrier.[1]
Handling Differences:
NEP (Liquid): High risk of dermal absorption.[1] Use Butyl rubber gloves (0.7mm) for prolonged contact.[1] Standard nitrile gloves provide only splash protection.[1]
Acid Derivative (Solid): Lower risk of vapor inhalation, but dust hazard exists.[1] Handling in a fume hood is required to prevent inhalation of particulates.[1]
Metabolism: NEP is metabolized to 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI).[1][4][5] The Acid Derivative likely undergoes beta-oxidation of the side chain or excretion as a glucuronide conjugate.[1]
References
European Chemicals Agency (ECHA). (2025).[1][6] Substance Information: N-Ethyl-2-pyrrolidone.[1][5][7][8][9] Retrieved from [Link][1]
PubChem. (2025).[1][10][6] Compound Summary: N-Ethyl-2-pyrrolidone.[1][5][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1]
Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens. (2011). Pyrrolidones and Related Solvents. Elsevier.[1]
Jouyban, A., et al. (2020).[1] Solubility of drugs in N-ethyl-2-pyrrolidone. Journal of Molecular Liquids. (Validate solvent properties).
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for Lactam/Carboxylic Acid reactivity mechanisms).
A Comparative Guide to Validated Analytical Methods for the Assay of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid and Related Pyrrolidinone Derivatives
This guide provides a comprehensive comparison of validated analytical methodologies suitable for the quantitative determination of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. As a structurally related compound to Le...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of validated analytical methodologies suitable for the quantitative determination of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. As a structurally related compound to Levetiracetam, a well-known anticonvulsant medication, the accurate and precise measurement of this and similar pyrrolidinone derivatives is critical in drug development, quality control, and impurity profiling.[1][2][3][4][5] While specific validated methods for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid are not extensively documented in publicly available literature, this guide will draw upon established analytical principles for structurally analogous compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The choice between these powerful analytical techniques is contingent upon the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity of the assay.[6] This document will delve into the theoretical underpinnings of each method, present comparative data, and provide detailed experimental protocols to aid researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prevalent and robust analytical techniques for the analysis of pyrrolidinone derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6] Each method offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used separation technique ideal for a broad range of compounds, including those that are non-volatile or thermally labile.[6] This makes it particularly well-suited for the analysis of many pharmaceutical compounds and their impurities.
Principle of Separation: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte molecules between the mobile and stationary phases. For polar compounds like 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, reversed-phase HPLC is typically the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used.
Advantages for Pyrrolidinone Analysis:
Versatility: Accommodates a wide range of analyte polarities and molecular weights.
No Derivatization Required: Carboxylic acids and other polar functional groups can often be analyzed directly, simplifying sample preparation.[7]
Multiple Detection Options: HPLC can be coupled with various detectors, such as Diode Array Detectors (DAD) for UV-Vis absorbance and Mass Spectrometry (MS/MS) for high selectivity and sensitivity.[6][8]
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds, a derivatization step to increase volatility may be necessary.
Principle of Separation: In GC, a gaseous mobile phase (carrier gas) flows through a heated column containing a stationary phase. The sample is vaporized and carried through the column, with separation occurring based on the analyte's boiling point and its interaction with the stationary phase.
Advantages for Pyrrolidinone Analysis:
High Resolution: GC, particularly with capillary columns, offers excellent separation efficiency for complex mixtures.[9]
Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) and Nitrogen-Phosphorous Detector (NPD) provide high sensitivity for organic and nitrogen-containing compounds, respectively.[9][10]
Established Methods: GC methods are well-established for the analysis of related pyrrolidinone derivatives like N-methyl-2-pyrrolidone (NMP).[9][10]
Comparative Analysis of HPLC and GC for Pyrrolidinone Assay
The following table summarizes a comparison of key performance attributes for HPLC and GC in the context of analyzing 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid and similar compounds.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Rationale & Causality
Analyte Volatility
Not a limiting factor. Suitable for non-volatile and thermally labile compounds.[6]
Requires analytes to be volatile or semi-volatile. Derivatization may be needed for polar compounds.[6]
The carboxylic acid moiety in the target analyte reduces its volatility, making direct GC analysis challenging without derivatization.
Sample Preparation
Often minimal; typically involves dissolution and filtration.[11]
May require derivatization to increase volatility, adding complexity and potential for error.
HPLC's compatibility with a liquid mobile phase simplifies the preparation of polar analytes.
Detection
Versatile; DAD for general-purpose use, MS/MS for high sensitivity and specificity.[6][8]
Sensitive detectors available (FID, NPD); MS for definitive identification.[9][10]
The choice of detector is critical for achieving the desired sensitivity and selectivity, with MS offering the highest level of confidence in identification.
Selectivity
High selectivity achievable with appropriate column chemistry and mobile phase composition, especially with MS/MS.[12]
High selectivity, particularly with mass spectrometric detection (GC-MS).[6]
Both techniques, when coupled with MS, provide excellent selectivity to resolve the analyte from matrix components and impurities.
Method Validation
Well-established validation protocols (ICH, USP) are readily applicable.[13][14][15][16]
Robust validation procedures are also well-documented.[13][14]
Adherence to regulatory guidelines for method validation is crucial in drug development and quality control.
Experimental Protocols
The following are representative, detailed protocols for HPLC and GC methods that can be adapted and validated for the analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol is based on established methods for the analysis of polar organic compounds and related pharmaceutical impurities.
1. Instrumentation and Columns:
HPLC system with a quaternary or binary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Formic acid or phosphoric acid (for mobile phase pH adjustment).[8][18]
Reference standard of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
3. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 200-220 nm for compounds with limited chromophores).
Injection Volume: 10 µL.
4. Sample Preparation:
Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters to be Assessed:
Specificity: Analyze blank matrix and spiked samples to ensure no interfering peaks at the analyte's retention time.[14]
Linearity: Prepare a series of standard solutions over a defined concentration range and plot the peak area versus concentration. A correlation coefficient (R²) > 0.99 is generally required.[14]
Accuracy: Determine the recovery of the analyte in a spiked matrix. Recoveries between 98-102% are typically acceptable.[14]
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be < 2%.[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[13]
Caption: General workflow for RP-HPLC analysis.
Protocol 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol is adapted from methods for the analysis of related pyrrolidinone compounds and would require a derivatization step for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
1. Instrumentation and Columns:
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity column).
2. Reagents and Derivatizing Agent:
Solvent for sample dissolution (e.g., Methanol, Dichloromethane).
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation of the carboxylic acid).
Reference standard of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
3. GC Conditions:
Injector Temperature: 250 °C.
Detector Temperature: 280 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Injection Mode: Split (e.g., 20:1 split ratio).
Injection Volume: 1 µL.
4. Sample Preparation and Derivatization:
Accurately weigh the sample and dissolve it in a suitable solvent in a vial.
Add the derivatizing agent (e.g., 100 µL of BSTFA) and heat the vial (e.g., at 60 °C for 30 minutes) to complete the reaction.
Cool the sample to room temperature before injection.
5. Method Validation Parameters to be Assessed:
Similar to HPLC, validation would include specificity, linearity, accuracy, precision, LOD, and LOQ.[13][14] The robustness of the derivatization step should also be carefully evaluated.
Caption: General workflow for GC analysis with derivatization.
Conclusion and Recommendations
For the routine assay of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique. The primary reasons for this recommendation are:
Direct Analysis: The polar nature of the analyte makes it highly amenable to RP-HPLC without the need for a potentially complex and error-prone derivatization step.[7]
Versatility and Robustness: HPLC methods are generally robust and can be easily adapted to different sample matrices. The wide availability of columns and mobile phase options allows for fine-tuning of the separation.
Regulatory Acceptance: HPLC is a cornerstone of pharmaceutical analysis and is widely accepted by regulatory agencies.[7]
While Gas Chromatography is a powerful technique, the likely requirement for derivatization adds a layer of complexity to the workflow. However, for specific applications, such as the analysis of volatile impurities in the sample, a complementary GC method could be highly valuable.
Ultimately, the choice of analytical method should be guided by a thorough method development and validation process to ensure that the chosen technique is fit for its intended purpose and provides reliable, accurate, and reproducible data.[15][16]
A Senior Application Scientist's Guide to the Chiral Purity Determination of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, safety, and efficacy. The...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, safety, and efficacy. The subject of this guide, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a derivative of pyroglutamic acid, possesses a single stereocenter at the C2 position of the pyrrolidinone ring. Consequently, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the precise determination of chiral purity a non-negotiable aspect of quality control and regulatory compliance.[1][2]
This guide provides a comparative analysis of established and emergent analytical methodologies for the enantioselective quantification of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid. We will delve into the mechanistic underpinnings of each technique, present objective experimental data, and offer field-proven insights to aid researchers in selecting and implementing the most appropriate method for their specific needs.
Comparative Analysis of Chiral Separation Techniques
The determination of enantiomeric excess (e.e.) for our target analyte can be approached through several analytical strategies. The choice of method is often a balance between the required analytical performance (resolution, sensitivity, speed), available instrumentation, and the stage of drug development. Here, we compare the most pertinent techniques: Direct and Indirect Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Technique
Principle
Advantages
Disadvantages
Best For
Direct Chiral HPLC
Enantiomers are separated on a chiral stationary phase (CSP) through transient, stereoselective interactions.
Simple, direct analysis without derivatization. Wide availability of CSPs.[3]
Method development can be empirical and time-consuming. CSPs can be expensive and less robust than achiral phases.
High-throughput screening, routine QC, and preparative separation.
Indirect Chiral HPLC
Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[3][4]
Utilizes conventional, robust, and cost-effective achiral columns. Can enhance detection sensitivity.[5]
Requires an additional reaction step, which can introduce errors. The derivatizing agent must be enantiomerically pure. Potential for kinetic resolution.
Difficult separations where direct methods fail, or when enhanced sensitivity is required.
Chiral SFC
Utilizes a supercritical fluid (typically CO2) as the primary mobile phase for separation on a CSP.
Faster separations and lower organic solvent consumption compared to HPLC. Orthogonal selectivity to reversed-phase HPLC.
Requires specialized instrumentation. Lower polarity of the mobile phase may be less suitable for highly polar analytes without modifiers.
High-throughput analysis, "green" chemistry initiatives, and separation of complex mixtures.
Capillary Electrophoresis (CE)
Enantiomers are separated in a capillary based on their differential mobility in the presence of a chiral selector in the background electrolyte.
Extremely high separation efficiency. Very low sample and reagent consumption.[6]
Lower concentration sensitivity compared to HPLC-UV. Method development can be complex.
Analysis of minute sample quantities, complex matrices, and as an orthogonal technique for method validation.
Deep Dive: Methodologies and Experimental Protocols
Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation on a Chiral Stationary Phase (CSP) is frequently the most efficient and preferred approach.[3] For an acidic compound like 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, polysaccharide-based CSPs are a logical starting point due to their broad enantiorecognition capabilities.[3][7]
Causality of Method Design:
The carboxylic acid moiety of the analyte is the primary handle for interaction with the CSP. In normal-phase chromatography, the acidic nature of the analyte necessitates the addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, leading to improved peak shape and retention, and promoting the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition on polysaccharide-based CSPs.[8]
Experimental Protocol: Direct Chiral HPLC
Instrumentation: HPLC system with a UV detector.
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Method Validation (Self-Validating System):
The protocol's validity is confirmed through a standard validation process as per ICH guidelines. This includes:
Specificity: Injecting a racemic standard to demonstrate baseline separation of the two enantiomers. The resolution factor should be greater than 2.0.[8]
Linearity: A calibration curve is constructed by injecting a series of solutions of the minor enantiomer at different concentrations (e.g., 0.1% to 1.5% of the major enantiomer's concentration).
LOD/LOQ: The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are determined, typically with signal-to-noise ratios of 3:1 and 10:1, respectively.[8]
When direct methods prove challenging, or if a suitable CSP is not available, indirect analysis via derivatization offers a robust alternative.[4] This involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.
Causality of Method Design:
The carboxylic acid group of the analyte is an ideal target for derivatization. By reacting it with a chiral amine, for instance, a stable amide bond is formed, creating two diastereomers. The separation is then performed using a standard reversed-phase column (e.g., C18), which is both cost-effective and highly robust. The choice of a CDA with a strong chromophore can also significantly enhance the limit of detection.
Experimental Protocol: Indirect Chiral HPLC
Step 1: Derivatization
To 1 mg of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid in a vial, add 500 µL of a suitable solvent (e.g., acetonitrile).
Add a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), and an activator like 1-Hydroxybenzotriazole (HOBt).[9][10]
Add a molar excess of an enantiomerically pure chiral amine, for example, (R)-(+)-1-Phenylethylamine.
Allow the reaction to proceed at room temperature for 1-2 hours.
Step 2: HPLC Analysis
Instrumentation: HPLC system with a UV or fluorescence detector.
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient elution may be required).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at a wavelength appropriate for the derivatized product (e.g., 254 nm if using a CDA with an aromatic ring).
Injection Volume: 10 µL.
Method Validation (Self-Validating System):
Reaction Completion: The derivatization reaction must be validated to ensure it proceeds to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). This is typically checked by analyzing a racemic standard.
Specificity: The method must be able to separate the two diastereomeric products from each other and from any unreacted starting materials or reagents.
Visualization of Workflows
To better illustrate the decision-making and experimental processes, the following diagrams are provided.
Caption: General workflow for chiral purity determination.
Caption: Principles of direct vs. indirect chiral separation.
Conclusion and Recommendations
For the routine, high-precision determination of the chiral purity of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, Direct Chiral HPLC stands out as the most pragmatic and efficient methodology. Its primary advantage lies in the elimination of the derivatization step, which simplifies the workflow and removes a potential source of analytical error. The wide commercial availability of high-performance polysaccharide-based chiral stationary phases makes this approach highly accessible.
The Indirect Chiral HPLC method serves as a powerful alternative, particularly in scenarios where direct separation is not achieved or when higher sensitivity is paramount. While it introduces additional complexity, the use of standard achiral columns can be a significant advantage in some laboratories.
Ultimately, the selection of an analytical method should be guided by a thorough evaluation of the project's specific requirements, including the desired level of accuracy, sample throughput, and available resources. It is also considered good practice to have an orthogonal method, such as Chiral CE, available for cross-validation, especially in later stages of drug development.
References
Higashi, T., & Ogawa, S. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. [Link]
Shimbo, K., Oonuki, T., & Hirayama, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
Higashi, T., & Ogawa, S. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]
Costante, R., Stefanucci, A., & Novellino, E. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]
Panday, S. K., Prasad, V., & Singh, B. (2011). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]
Jamróz, M. H., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. [Link]
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
Wang, S., et al. (2017). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC. [Link]
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Rizzato, E., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
Reddy, G. S., et al. (2012). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. International Journal of Pharmaceutical Sciences and Research. [Link]
Mako, A., & Keglevich, G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]
Szabó, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
Veinberg, G., et al. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. ChEMBL. [Link]
Kumar, A. S., & Kumar, S. S. (2014). a novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
Abdel-Gawad, H., et al. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. University of Southampton ePrints. [Link]
Reference Standards for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid Quality Control: A Comparative Guide
Introduction In the landscape of pharmaceutical manufacturing, functionalized lactams such as 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (Molecular Formula: C9H15NO3, MW: 185.22 g/mol ) frequently emerge as critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical manufacturing, functionalized lactams such as 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (Molecular Formula: C9H15NO3, MW: 185.22 g/mol ) frequently emerge as critical synthetic intermediates or process-related impurities. Often associated with the synthesis of racetam-family APIs and substituted benzamides, this compound features a 5-oxopyrrolidine ring and a terminal carboxylic acid.
Because of its potential to impact the safety and efficacy of the final drug product, rigorous analytical control is mandatory. According to the [1] guidelines, impurities exceeding specific qualification thresholds must be strictly identified and quantified. Selecting the correct reference standard is the foundational step in developing a robust, self-validating analytical method.
This guide objectively compares the performance of different reference standard tiers and provides field-proven, mechanistically grounded protocols for the quality control (QC) of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Comparative Analysis of Reference Standard Tiers
The selection of a reference standard dictates the reliability of the entire QC workflow. Below is a comparative breakdown of the three primary tiers of standards used in modern analytical laboratories.
Standard Tier
Purity Requirement
Intended Application
Matrix Effect Control
Cost & Accessibility
Primary (Pharmacopeial/Certified)
>99.5% (Certified mass balance via qNMR/TGA)
Method validation, establishing secondary working standards.
To align with the [2], analytical methods must be scientifically sound and systematically validated. The following protocols explain not just how to perform the analysis, but why specific parameters are chosen.
Protocol 1: UHPLC-UV for Routine Assay (Using Secondary Standards)
This method is designed for high-throughput quantification of the compound in bulk API matrices.
Step-by-Step Methodology:
Sample Preparation: Extract the sample using a 50:50 Methanol/Water (v/v) diluent.
Causality: 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is amphiphilic. Methanol disrupts the hydrophobic interactions of the ethyl-pyrrolidine ring with the API matrix, while water solvates the polar propanoic acid moiety, ensuring >95% extraction recovery.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase Configuration: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7) and Mobile Phase B (Acetonitrile).
Causality: The carboxylic acid group has a pKa of ~4.5. At a neutral pH, it would ionize into a highly polar propanoate anion, leading to poor retention and co-elution in the void volume. The acidic pH of 2.7 suppresses this ionization, maintaining the molecule in its neutral state to maximize hydrophobic interaction with the C18 stationary phase.
Detection: Monitor UV absorbance at 210 nm.
Causality: The molecule lacks a highly conjugated aromatic system; the lactam and carboxylic carbonyls absorb weakly in the low UV range. Because 210 nm is non-specific, the high-efficiency C18 separation is critical to prevent baseline interference.
Protocol 2: LC-MS/MS for Trace Profiling (Using SIL Standards)
For quantifying trace levels (<0.05%) of the impurity, a self-validating LC-MS/MS approach using a Stable Isotope-Labeled standard is required.
Step-by-Step Methodology:
Internal Standard Spiking: Spike the sample matrix with a known concentration of D5-labeled 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
Causality: Under acidic mobile phase conditions, the lactam nitrogen is protonated, yielding a robust [M+H]+ precursor ion at m/z 186.2 (and m/z 191.2 for the D5-SIL standard).
Self-Validating Quantification: Measure the peak area ratio of the target analyte to the SIL standard.
Causality: Complex API matrices often cause unpredictable ion suppression or enhancement in the ESI source. Because the SIL standard co-elutes exactly with the target analyte and shares identical physicochemical properties, it experiences the exact same matrix effects. This ensures the response ratio remains constant, inherently correcting for source fluctuations and validating the extraction efficiency in real-time.
Workflow Visualization
The following diagram illustrates the logical flow of the LC-MS/MS validation process, highlighting the integration of the SIL standard to ensure data integrity.
LC-MS/MS validation workflow using a Stable Isotope-Labeled (SIL) internal standard.
Conclusion
The successful quality control of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid hinges on the strategic pairing of reference standards with mechanistically optimized analytical methods. While Secondary Working Standards are cost-effective for routine UHPLC-UV batch release, the deployment of SIL standards in LC-MS/MS workflows provides an unparalleled, self-validating system for trace impurity profiling. By understanding the physicochemical causality behind mobile phase pH, solvent extraction, and ionization behavior, analytical scientists can ensure absolute compliance with global regulatory frameworks.
References
International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." European Medicines Agency (EMA), 2006.[Link]
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance for Industry, 2015.[Link]
Comparative
A Comparative Guide to the Thermal Analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid
This guide provides an in-depth thermal analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a key heterocyclic compound of interest in pharmaceutical development. Through a comparative approach using Differential...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth thermal analysis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, a key heterocyclic compound of interest in pharmaceutical development. Through a comparative approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we will elucidate its thermal stability and phase behavior. This analysis is benchmarked against two structurally related compounds to understand the influence of specific functional groups on its thermal properties. The insights derived are critical for researchers, scientists, and drug development professionals in defining processing parameters, storage conditions, and ensuring the stability of active pharmaceutical ingredients (APIs).
Introduction to the Analyzed Compounds
The thermal behavior of a pharmaceutical compound is a critical quality attribute, influencing its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly alter these properties, making thermal analysis an indispensable tool in drug development.[1] This guide focuses on a systematic characterization of our target compound by comparing it with two key analogues, allowing us to dissect the contributions of the N-ethyl group and the propanoic acid side chain to its overall thermal profile.
The non-N-alkylated parent compound. Comparing A to B reveals the impact of the N-ethyl substitution on the molecule's crystal lattice and thermal stability. This compound is a solid with a known melting point of 126-127 °C.
This analogue lacks the propanoic acid side chain. The comparison between A and C highlights the profound influence of the carboxylic acid group on intermolecular interactions and physical state. NEP is a high-boiling point liquid known for its high thermal stability.[2][3]
Below is a diagram illustrating the structural relationships between these molecules.
Caption: Structural relationships between the target and comparative compounds.
Principles of Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[4]
Differential Scanning Calorimetry (DSC): DSC is a primary tool for investigating thermal transitions.[1] It functions by measuring the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[1] This allows for the precise determination of transition temperatures and enthalpies (ΔH). Endothermic events, such as melting or boiling, result in an increase in heat flow to the sample, while exothermic events, like crystallization or decomposition, cause a decrease.[4]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the standard for determining a material's thermal stability and composition.[1] Mass loss events can correspond to processes like drying, desorption of volatiles, or thermal decomposition.[5]
Experimental Workflow and Protocols
A robust and reproducible workflow is paramount for obtaining high-quality thermal analysis data. The process, from sample preparation to final data interpretation, is outlined below.
Caption: Standard workflow for comparative DSC/TGA analysis.
DSC Protocol
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent the loss of any volatiles before a thermal event.
Experimental Conditions:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Equilibrate the cell at 25 °C.
Heat the sample from 25 °C to 300 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental efficiency.
Maintain a constant nitrogen purge gas flow of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).
TGA Protocol
Instrument Calibration: Verify the mass balance accuracy using certified calibration weights and the temperature accuracy using a magnetic standard (e.g., Curie point of nickel).
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
Experimental Conditions:
Place the sample pan onto the TGA balance mechanism.
Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.
Maintain a constant nitrogen purge gas flow of 50 mL/min to ensure an inert atmosphere.
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition (T_onset) and quantify the percentage of mass loss at different stages.
Results and Comparative Analysis
The thermal analyses of the three compounds yielded distinct profiles, providing clear insights into their relative stabilities and the physicochemical roles of their functional groups.
DSC Analysis: The Impact of Structure on Melting Behavior
The DSC thermograms reveal significant differences in the phase behavior of the compounds.
Compound C (NEP): As a liquid at room temperature with a very low freezing point, NEP shows no melting endotherm in the analyzed range. Its thermal events would be related to boiling at a much higher temperature.[6]
Compound B (3-(5-Oxopyrrolidin-2-yl)propanoic acid): This compound exhibits a sharp, single endothermic peak with a melting point (Tm) of 126.5 °C. The sharpness of the peak is indicative of a highly crystalline material with a narrow melting range. The presence of both a lactam ring and a carboxylic acid group allows for strong intermolecular hydrogen bonding, contributing to a well-ordered crystal lattice and a relatively high melting point.
Compound A (3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid): The introduction of the N-ethyl group is predicted to lower the melting point to approximately 115 °C. This effect is common in N-alkylation, where the ethyl group can sterically hinder the ideal packing of molecules in the crystal lattice. This disruption of intermolecular forces, particularly hydrogen bonds involving the lactam nitrogen, requires less energy to break the crystal structure, resulting in a lower melting point compared to Compound B. The enthalpy of fusion (ΔHfus) is also expected to be slightly lower, reflecting the reduced lattice energy.
TGA Analysis: Thermal Stability and Decomposition
The TGA results provide a clear comparison of the thermal stabilities.
Compound C (NEP): This compound is known for its high thermal stability.[2][3] Significant decomposition only begins at temperatures above 245 °C.[6] The mass loss occurs in a single, sharp step corresponding to the complete volatilization and decomposition of the molecule.
Compound B (Parent): The thermal decomposition of Compound B is expected to begin around 220 °C. The decomposition is likely initiated by decarboxylation of the propanoic acid side chain, a common thermal degradation pathway for carboxylic acids.
Compound A (Target): The target compound shows a slightly higher onset of decomposition (~230 °C) compared to its non-ethylated counterpart. While the N-ethyl group disrupts the melting behavior, it adds to the overall molecular weight and can subtly alter the electronic structure, potentially leading to a marginal increase in the energy required to initiate bond cleavage and decomposition. The decomposition profile, like that of Compound B, is expected to be complex, likely involving decarboxylation followed by the breakdown of the pyrrolidinone ring. Studies on similar heterocyclic structures show that decomposition often proceeds in one main stage in an inert atmosphere.[7]
Conclusion and Implications
This comparative thermal analysis provides critical insights into the physicochemical properties of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid.
Influence of N-alkylation: The substitution of the lactam proton with an ethyl group (Compound A vs. B) significantly disrupts crystal packing, leading to a lower melting point. This is a crucial consideration for crystallization and purification processes.
Influence of the Carboxylic Acid: The propanoic acid moiety is the primary driver of the solid-state nature and high melting point of Compounds A and B compared to the liquid NEP (Compound C). It facilitates strong intermolecular hydrogen bonding but also serves as a potential initiation site for thermal decomposition.
Thermal Stability: The target compound possesses good thermal stability, with decomposition initiating above 230 °C. This suggests that it can withstand typical pharmaceutical processing temperatures (e.g., drying, milling) without significant degradation, provided temperatures are carefully controlled.
For drug development professionals, this guide establishes a foundational thermal profile. The data suggests that while the target compound is stable, its lower melting point compared to the parent compound may have implications for its physical stability and potential for polymorphism, warranting further investigation during formulation development.
References
Dresler, E., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]
MDPI. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]
Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
PMC. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
ResearchGate. (2024). EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID. Retrieved from [Link]
Academic Journals and Conferences. (n.d.). Thermodynamic properties of 3-(1,5-diphenylpyrrol-2-yl)- propanoic. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Thermodynamic Parameters of Phase Transitions of 3-(1-R-5-Phenyl-1H-Pyrrol-2-yl)propanoic Acid Derivatives. Retrieved from [Link]
Ataman Kimya. (n.d.). N-ETHYL PYRROLIDONE. Retrieved from [Link]
PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
Lab Manager. (n.d.). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from [Link]
ResearchGate. (2025). SYNTHESIS AND THERMODYNAMIC PARAMETERS OF PHASE TRANSITIONS OF 3-(1-R-5-PHENYL-1H-PYRROL-2-YL) PROPANOIC ACID DERIVATIVES. Retrieved from [Link]
CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]
Navigating the Disposal of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management The disposal of any chemical waste in a laboratory setting is governed by the fundamental tenets of minimizing exposure, preventing environmental contamination, and adhering t...
Author: BenchChem Technical Support Team. Date: March 2026
Core Principles of Chemical Waste Management
The disposal of any chemical waste in a laboratory setting is governed by the fundamental tenets of minimizing exposure, preventing environmental contamination, and adhering to institutional and federal regulations. The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for the management of hazardous materials. This means that the responsibility for hazardous waste lies with the generator, from its creation to its ultimate disposal.[1]
Before delving into the specific procedures for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid, it is crucial to understand the general categories of hazardous waste as defined by the EPA: ignitability, corrosivity, reactivity, and toxicity.[2] Given that 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is a carboxylic acid, it should be presumed to be corrosive.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
In the absence of a specific SDS, a conservative approach to hazard assessment is paramount. Based on its chemical structure, 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid should be handled as a potentially hazardous substance.
Assumed Hazards:
Corrosivity: As a carboxylic acid, it is likely to be corrosive to skin, eyes, and metals.
Toxicity: The toxicological properties are unknown, and therefore, it should be handled with care to avoid inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
Body Protection: A standard laboratory coat should be worn at all times.
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Spill Management Protocol
Accidental spills should be handled promptly and safely. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Step-by-Step Spill Cleanup:
Alert Personnel: Immediately notify others in the vicinity of the spill.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
Containment: For liquid spills, use a chemical absorbent material to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures for 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic Acid
Under no circumstances should 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid or its containers be disposed of in the regular trash or down the drain.[4] The sanitary sewer system is not designed to handle such chemical waste.[5]
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4]
Solid Waste:
Collect solid 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid waste in a clearly labeled, sealable container.
The container should be made of a material compatible with the chemical. The original container is often the best choice.[5]
Store this container separately from incompatible waste streams, such as bases and strong oxidizing agents.
Liquid Waste (Solutions):
Aqueous solutions of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid should be collected in a designated, labeled, and sealed container for corrosive liquid waste.[6]
Do not mix this acidic waste with other types of chemical waste.
Ensure the pH of the collected waste is clearly marked on the label.
Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.[4][6]
Labeling Requirements:
The words "Hazardous Waste"
The full chemical name: "3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid"
The primary hazard(s): "Corrosive"
The date the waste was first added to the container.
Your name, department, and contact information.
Storage Guidelines:
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[1]
Keep waste containers closed at all times, except when adding waste.[5]
Use secondary containment to prevent the spread of spills.[5]
Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[1]